"synthesis and characterization of N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide"
An In-Depth Technical Guide Synthesis and Characterization of N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide Abstract This technical guide provides a comprehensive, field-proven methodology for the synthesis and det...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Synthesis and Characterization of N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide. The adamantane moiety, with its unique rigid and lipophilic structure, is a valuable scaffold in medicinal chemistry, known to enhance the metabolic stability and bioavailability of therapeutic agents.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the chosen protocols. We present a robust two-step synthesis commencing with the activation of adamantane-1-carboxylic acid, followed by an amide coupling reaction. Subsequent sections are dedicated to the rigorous structural and purity confirmation of the target compound using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is designed to serve as a self-validating resource, complete with troubleshooting insights, safety protocols, and detailed data interpretation guides to ensure reproducible and reliable outcomes in the laboratory.
Conceptual Framework: Retrosynthetic Analysis and Strategy
The synthesis of the target amide is most logically approached by forming the amide bond between an activated adamantane carboxylic acid derivative and the corresponding substituted aniline. The most reliable and widely adopted method for this transformation is the reaction of an acyl chloride with an amine. This strategy is favored due to the high reactivity of the acyl chloride, which ensures a high conversion rate under mild conditions.
The overall synthetic workflow is therefore envisioned as a two-stage process:
Activation: Conversion of the commercially available and stable adamantane-1-carboxylic acid into the highly reactive adamantane-1-carbonyl chloride.
Coupling: Reaction of the synthesized acyl chloride with 2-methoxy-5-nitroaniline to form the target amide bond.
Physicochemical Profiling and Analytical Methodology for N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide
Executive Summary & Structural Rationale In modern drug discovery, the hybridization of highly lipophilic, rigid structural motifs with electronically tuned aromatic systems is a proven strategy for optimizing pharmacoki...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
In modern drug discovery, the hybridization of highly lipophilic, rigid structural motifs with electronically tuned aromatic systems is a proven strategy for optimizing pharmacokinetic and pharmacodynamic profiles. N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide (C18H22N2O4) represents a highly specific chemical entity that merges the adamantane-1-carboxamide scaffold with a functionalized nitrophenyl ring.
The adamantane moiety is a privileged structure in medicinal chemistry, known to entirely alter the ADME (absorption, distribution, metabolism, excretion) properties of a lead molecule by enhancing membrane permeability and providing profound metabolic stability against cytochrome P450-mediated degradation[1]. Conversely, the 2-methoxy-5-nitrophenyl group introduces specific electronic constraints: the strongly electron-withdrawing nitro group (-NO2) and the sterically demanding, electron-donating methoxy group (-OCH3) dictate both the chemical reactivity during synthesis and the compound's potential hydrogen-bonding interactions within biological target sites.
Physicochemical Properties & Drug-Likeness
The physical and chemical behavior of this compound is governed by the juxtaposition of its hydrophobic core and polar functional groups. The adamantane ring significantly increases the partition coefficient (LogP), driving lipid membrane insertion[2], while the nitro and methoxy groups provide essential hydrogen-bond acceptors.
Table 1: Predicted Physicochemical and Drug-Likeness Parameters
Parameter
Value
Pharmacological Implication
Molecular Formula
C18H22N2O4
Core structural identity.
Molecular Weight
330.38 g/mol
Complies with Lipinski’s Rule of 5 (RO5) (< 500 Da)[2].
Estimated LogP
~3.8 - 4.2
Optimal lipophilicity for deep hydrophobic pocket insertion and membrane crossing[3].
Topological Polar Surface Area (tPSA)
83.0 Ų
Excellent for oral bioavailability; moderate blood-brain barrier (BBB) penetration.
H-Bond Donors
1 (Amide N-H)
Facilitates specific target anchoring.
H-Bond Acceptors
5 (O atoms + N)
Enhances aqueous solubility relative to unsubstituted adamantane[2].
Rotatable Bonds
4
High rigidity, reducing entropic penalty upon target binding.
Expertise & Experience (Causality):
Synthesizing N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide via direct amidation presents a distinct chemical challenge. The starting material, 2-methoxy-5-nitroaniline, is electronically deactivated. The meta-positioned nitro group withdraws electron density from the aromatic ring, significantly reducing the nucleophilicity of the amine nitrogen. Furthermore, the ortho-methoxy group introduces steric hindrance. To overcome these barriers, a highly reactive acylating agent must be used alongside a nucleophilic catalyst (DMAP) to lower the activation energy, and a non-nucleophilic base (DIPEA) to drive the reaction forward without competing for the electrophile[3].
Step-by-Step Synthetic Protocol
Preparation: In a flame-dried, round-bottom flask under an inert N2 atmosphere, dissolve 2-methoxy-5-nitroaniline (1.0 eq) in anhydrous dichloromethane (CH2Cl2).
Catalysis & Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq).
Causality: DIPEA acts as an acid scavenger for the generated HCl, preventing the protonation and further deactivation of the aniline. DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate to overcome the steric hindrance of the ortho-methoxy group[3].
Acylation: Cool the mixture to 0°C using an ice bath. Add adamantane-1-carbonyl chloride (1.2 eq) dropwise.
Causality: Dropwise addition at 0°C controls the exothermic nature of the reaction and minimizes the formation of di-acylated side products.
Reaction Propagation: Remove the ice bath and allow the reaction mixture to stir at room temperature for 3 to 4 hours.
Self-Validating In-Process Control: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (3:1) solvent system. The disappearance of the distinctive yellow aniline spot and the emergence of a new, higher Rf spot validates complete conversion.
Quenching & Extraction: Quench the reaction with saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
Causality: NH4Cl effectively neutralizes the basic environment without hydrolyzing the newly formed, sterically protected amide bond[3].
Purification: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to yield the pure compound[3].
Fig 1. Step-by-step synthetic workflow and in-process validation for the target compound.
Analytical Characterization Protocols
To ensure trustworthiness and structural integrity, a multi-modal analytical approach is required to validate the synthesized chemical entity.
Step-by-Step Analytical Validation
LC-MS (ESI+): Dissolve a 1 mg sample in HPLC-grade methanol. Run via positive electrospray ionization.
Validation: The expected [M+H]+ peak is m/z 331.16, confirming the molecular mass and providing a preliminary purity profile.
Adamantane Protons: Look for the characteristic multiplets between δ 1.60 - 2.10 ppm integrating to 15 protons, confirming the intact tricyclic cage[3][4].
Methoxy Protons: A sharp singlet at ~δ 3.95 ppm (3H) confirms the presence of the -OCH3 group.
Aromatic Protons: Three distinct signals (a doublet, a doublet of doublets, and a fine doublet) between δ 6.90 - 8.50 ppm will reflect the 1,2,5-substitution pattern of the nitrophenyl ring.
Amide NH: A broad singlet at ~δ 8.00 - 8.50 ppm. Causality: This proton is highly deshielded due to the adjacent electron-withdrawing nitrophenyl ring and intramolecular hydrogen bonding with the ortho-methoxy oxygen.
FT-IR Spectroscopy: Utilize Attenuated Total Reflectance (ATR). Expected diagnostic peaks include ~3300 cm-1 (N-H stretch), ~1660 cm-1 (Amide I C=O stretch), and strong bands at ~1520 and 1350 cm-1 corresponding to the asymmetric and symmetric NO2 stretches, respectively[1].
The adamantane-1-carboxamide scaffold is a recognized pharmacophore for penetrating deep, hydrophobic binding pockets in various metabolic enzymes and viral receptors[4][5].
Based on the structural homology to known inhibitors, this compound is highly primed for 11β-HSD1 Inhibition . Adamantane derivatives are potent inhibitors of human 11β-HSD1, an enzyme responsible for converting inactive cortisone to active cortisol. The lipophilic adamantane cage anchors the molecule into the hydrophobic catalytic site of the enzyme, while the substituted phenyl ring (specifically the hydrogen-bonding capable nitro and methoxy groups) interacts with peripheral polar residues[3].
Adamantane-1-Carboxamide Derivatives as Enzyme Inhibitors: A Technical Guide to 11β-HSD1 and sEH Modulation
Executive Synopsis The adamantane scaffold—a bulky, highly lipophilic, and rigid tricyclic hydrocarbon—has emerged as a privileged pharmacophore in modern medicinal chemistry. When functionalized as a carboxamide, the ad...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Synopsis
The adamantane scaffold—a bulky, highly lipophilic, and rigid tricyclic hydrocarbon—has emerged as a privileged pharmacophore in modern medicinal chemistry. When functionalized as a carboxamide, the adamantane moiety exhibits exceptional spatial complementarity to deep, hydrophobic enzyme binding pockets. This whitepaper provides an in-depth mechanistic and experimental guide to utilizing adamantane-1-carboxamide derivatives as potent enzyme inhibitors, specifically targeting 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) and Soluble Epoxide Hydrolase (sEH) .
By analyzing structure-activity relationships (SAR) and self-validating experimental workflows, this guide equips drug development professionals with the technical foundation required to synthesize, screen, and optimize these derivatives for metabolic and inflammatory disease indications.
Structural Rationale: The Adamantane Pharmacophore
The efficacy of adamantane-1-carboxamide derivatives stems from their unique physicochemical properties. The adamantyl group provides significant steric bulk and lipophilicity (high LogP), which drives entropy-favorable binding into hydrophobic enzymatic cavities. The carboxamide linker acts as a critical hydrogen-bond donor/acceptor, anchoring the inhibitor to key polar residues at the entrance of the catalytic site. This dual-action binding mode ensures high target selectivity and prolonged residence time, minimizing off-target toxicity[1].
Target I: 11β-HSD1 and Glucocorticoid Modulation
11β-HSD1 is an endoplasmic reticulum-associated enzyme responsible for the intracellular reduction of inactive cortisone to active cortisol. Overexpression of 11β-HSD1 in hepatic and adipose tissues amplifies local glucocorticoid signaling, directly driving the pathogenesis of metabolic syndrome, type 2 diabetes, and visceral obesity[1].
Adamantane-1-carboxamide derivatives mimic the endogenous steroid backbone. Compounds such as UI-1499 and KR-67500 competitively bind to the 11β-HSD1 catalytic pocket, effectively shutting down cortisol regeneration. In vivo studies demonstrate that these inhibitors significantly lower fasting blood glucose, reduce HbA1c levels, and improve insulin sensitivity in diet-induced obese (DIO) and KKAy mouse models[2],[3].
Fig 1: 11β-HSD1 glucocorticoid activation pathway and its targeted inhibition by adamantane derivatives.
Target II: Soluble Epoxide Hydrolase (sEH) and Lipid Signaling
Soluble Epoxide Hydrolase (sEH) is a bifunctional enzyme that rapidly hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory and biologically inactive dihydroxyeicosatrienoic acids (DHETs). Inhibition of sEH stabilizes endogenous EET levels, offering a powerful therapeutic strategy for inflammatory conditions such as acute pancreatitis and cardiovascular diseases[4].
The sEH catalytic pocket is highly hydrophobic, making it an ideal target for adamantane-1-carboxamide and adamantyl-urea derivatives. The adamantyl group occupies the hydrophobic tunnel of the enzyme, while the carboxamide/urea moiety forms critical hydrogen bonds with the catalytic aspartate and tyrosine residues, preventing the hydration of EETs[4].
Fig 2: sEH-mediated hydrolysis of EETs and the anti-inflammatory rescue via sEH inhibition.
Quantitative Structure-Activity Data
The table below consolidates the quantitative efficacy of key adamantane-1-carboxamide derivatives across both in vitro and in vivo models.
Compound Designation
Primary Target
In Vitro Potency (IC₅₀ / Kᵢ)
In Vivo Efficacy & Disease Model
Ref
UI-1499
11β-HSD1
Highly potent (nM range)
Lowered fasting blood glucose and HbA1c in KKAy diabetic mice.
To ensure reproducibility and scientific integrity, the following protocols incorporate causality-driven steps and self-validating quality control measures.
Protocol 1: Synthesis of Adamantane-1-Carboxamide Derivatives
This convergent synthetic route utilizes amide coupling to link the adamantane scaffold to diverse amine-bearing functional groups[6].
Causality: HBTU/HOBt are chosen over standard acid chlorides to efficiently activate the sterically hindered adamantane carboxylic acid while suppressing racemization of any chiral centers on the incoming amine[4].
Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.4 eq) and stir at room temperature for 30 minutes to form the active ester.
Coupling: Introduce the target amine (1.0 eq) and stir for 12 hours.
Self-Validation (In-Process): Monitor reaction completion via TLC (Ethyl Acetate:Hexane). The disappearance of the amine spot validates successful coupling.
Purification & Verification: Purify via flash chromatography. Validate the final product using ¹H-NMR (look for the distinct adamantyl multiplet at δ 1.6–2.1 ppm) and LC-MS to ensure >95% purity prior to biological evaluation[1].
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for 11β-HSD1
HTRF is the gold standard for evaluating 11β-HSD1 inhibitors due to its high sensitivity and resistance to compound interference[2].
Step-by-Step Methodology:
Pre-incubation: Dispense 11β-HSD1 enzyme (human or mouse recombinant) into a 384-well plate. Add the adamantane-1-carboxamide inhibitor at varying concentrations (e.g., 0.1 nM to 10 μM) and incubate for 15 minutes.
Reaction Initiation: Add cortisone (substrate) and NADPH (cofactor). Incubate at 37°C for 2 hours.
Causality: NADPH is strictly required as 11β-HSD1 is an NADPH-dependent reductase[1].
Detection: Add anti-cortisol cryptate (donor) and d2-labeled cortisol (acceptor).
Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm and 620 nm.
Causality: TR-FRET introduces a time delay before measurement, allowing short-lived background autofluorescence from the screening compounds to decay, thereby ensuring a pristine signal-to-noise ratio[2].
Self-Validation (Assay Robustness): Include Carbenoxolone as a positive control. Calculate the Z'-factor for the plate. A Z'-factor > 0.5 validates the assay as robust and reliable for determining accurate IC₅₀ values.
A Comprehensive Spectroscopic and Structural Elucidation of N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide
A Technical Guide for Researchers in Medicinal Chemistry and Drug Discovery Abstract This technical guide provides a detailed analysis of the spectroscopic characteristics of N-(2-methoxy-5-nitrophenyl)adamantane-1-carbo...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Researchers in Medicinal Chemistry and Drug Discovery
Abstract
This technical guide provides a detailed analysis of the spectroscopic characteristics of N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide, a novel compound with potential applications in medicinal chemistry. As a Senior Application Scientist, this document synthesizes predictive data based on analogous structures and established spectroscopic principles to offer a robust framework for the characterization of this molecule. This guide includes predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, complete with detailed experimental protocols and in-depth interpretation of the spectral features. The methodologies described herein are designed to be self-validating, ensuring reproducibility and accuracy. All claims are supported by authoritative references, and key concepts are illustrated with diagrams to facilitate understanding.
Introduction
Adamantane-containing compounds have garnered significant interest in medicinal chemistry due to their unique lipophilic and rigid cage-like structure, which can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] The incorporation of an adamantane moiety can improve metabolic stability, increase bioavailability, and provide a scaffold for precise three-dimensional orientation of functional groups.[3][4] The 2-methoxy-5-nitrophenyl group, on the other hand, is a common pharmacophore found in various biologically active molecules. The combination of these two fragments in N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide presents a compelling target for synthetic and medicinal chemists.
Accurate structural elucidation is the cornerstone of drug discovery and development. This guide provides a comprehensive overview of the expected spectroscopic data for the title compound, serving as a valuable resource for researchers involved in its synthesis and characterization.
Predicted Molecular Structure and Synthesis Outline
The structure of N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide is presented below. A plausible synthetic route involves the amidation of adamantane-1-carbonyl chloride with 2-methoxy-5-nitroaniline. This standard reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, in an aprotic solvent like dichloromethane.[5]
Caption: Molecular structure of N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra for N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum is expected to show distinct signals for the adamantane cage protons, the aromatic protons, the methoxy group, and the amide proton.
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~9.5
s
1H
N-H (amide)
~8.5
d
1H
Ar-H
~8.0
dd
1H
Ar-H
~7.1
d
1H
Ar-H
~3.9
s
3H
O-CH₃
~2.1
br s
3H
Adamantane-CH
~1.9
br s
6H
Adamantane-CH₂
~1.7
br s
6H
Adamantane-CH₂
Table 1: Predicted ¹H NMR data for N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide in DMSO-d₆.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Chemical Shift (δ, ppm)
Assignment
~176
C=O (amide)
~155
Ar-C (C-OCH₃)
~141
Ar-C (C-NO₂)
~135
Ar-C (C-N)
~125
Ar-CH
~118
Ar-CH
~110
Ar-CH
~56
O-CH₃
~41
Adamantane-C (quaternary)
~39
Adamantane-CH₂
~36
Adamantane-CH₂
~28
Adamantane-CH
Table 2: Predicted ¹³C NMR data for N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide in DMSO-d₆.
Experimental Protocol for NMR Spectroscopy
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
Weigh approximately 5-10 mg of the sample.
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use a standard pulse program.
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
Interpretation of NMR Spectra
Adamantane Moiety: The adamantane cage protons typically appear as broad singlets or multiplets in the upfield region (δ 1.7-2.1 ppm) due to their rigid structure and complex spin-spin coupling.[1][6] The quaternary carbon of the adamantane attached to the carbonyl group is expected around δ 41 ppm.
Aromatic Region: The three aromatic protons will exhibit a characteristic splitting pattern. The proton ortho to the nitro group is expected to be the most downfield, appearing as a doublet. The other two protons will appear as a doublet and a doublet of doublets.
Methoxy Group: A sharp singlet corresponding to the three methoxy protons will be observed around δ 3.9 ppm.
Amide Proton: The amide proton (N-H) is expected to be a broad singlet at a downfield chemical shift (around δ 9.5 ppm), and its position can be sensitive to concentration and temperature.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Data
Wavenumber (cm⁻¹)
Intensity
Assignment
~3300
Medium
N-H stretch (amide)
~2920, ~2850
Strong
C-H stretch (adamantane)
~1680
Strong
C=O stretch (amide I)
~1580, ~1480
Strong
C=C stretch (aromatic)
~1520, ~1340
Strong
N-O stretch (nitro group)
~1250
Strong
C-O stretch (aryl ether)
Table 3: Predicted IR absorption bands for N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide.
Experimental Protocol for IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
Place a small amount of the solid sample directly onto the ATR crystal.
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
Record the spectrum over the range of 4000-400 cm⁻¹.
Acquire a background spectrum of the clean ATR crystal before running the sample.
Interpretation of IR Spectrum
The presence of a strong absorption band around 1680 cm⁻¹ is indicative of the amide carbonyl group.[7]
The N-H stretching vibration of the secondary amide will appear as a medium-intensity band around 3300 cm⁻¹.
The characteristic strong C-H stretching bands of the adamantane cage will be observed below 3000 cm⁻¹.[8][9]
The strong absorptions at approximately 1520 cm⁻¹ and 1340 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.[10]
Aromatic C=C stretching vibrations will be seen in the 1600-1450 cm⁻¹ region.
The C-O stretching of the aryl ether (methoxy group) will be a strong band around 1250 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data
Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
Molecular Ion (M+H)⁺: m/z = 331.16
Key Fragment Ions:
m/z = 179.08 (adamantane-1-carboxamide fragment)
m/z = 168.05 (2-methoxy-5-nitrophenylaminium ion)
m/z = 135.13 (adamantyl cation)
Experimental Protocol for Mass Spectrometry
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[11][12]
Sample Preparation:
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Infuse the solution directly into the mass spectrometer or inject it via a liquid chromatography system.[13]
Data Acquisition:
Acquire the mass spectrum in positive ion mode.
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data.
Interpretation of Mass Spectrum and Fragmentation
The fragmentation pattern can provide valuable structural information. The amide bond is a likely site of cleavage.
Caption: Predicted key fragmentation pathways in ESI-MS.
The primary fragmentation will likely involve the cleavage of the amide bond, leading to the formation of the adamantyl cation (m/z 135) and the 2-methoxy-5-nitrophenylaminium ion (m/z 168). Another possible fragmentation is the loss of the nitrophenyl moiety to give the adamantane-1-carboxamide fragment (m/z 179).
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols and interpretations, offer a comprehensive framework for the structural elucidation of this novel compound. By leveraging data from analogous structures and established spectroscopic principles, this guide serves as an essential resource for researchers in medicinal chemistry and drug development, facilitating the accurate and efficient characterization of this and related molecules.
References
Semantic Scholar. (n.d.). SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA. Retrieved from [Link]
OICC Press. (n.d.). Supplementary Information. Retrieved from [Link]
MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]
National Center for Biotechnology Information. (2025, November 6). Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II. Retrieved from [Link]
Semantic Scholar. (n.d.). Spectroscopic, Solvation Effects and MD Simulation of an Adamantane-Carbohydrazide Derivative, a Potential Antiviral. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II. Retrieved from [Link]
ResearchGate. (2026, March 2). Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5- nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-(Adamantan-1-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole. Retrieved from [Link]
Chemspace. (n.d.). 1-(2-methoxy-5-nitrophenyl)adamantane. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Structure-activity relationship and biochemical evaluation of (2-nitrophenyl)methanol derivatives as. Retrieved from [Link]
SCIEX. (n.d.). Targeted and non-targeted analysis of fentanyl analogs and their potential metabolites using LC-QTOF. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Attribution of fentanyl analogue synthesis routes by multivariate data analysis of orthogonal mass spectral data. Retrieved from [Link]
ResearchGate. (n.d.). Spectroscopic data for compounds 1-6. Retrieved from [Link]
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Agilent. (2017, November 7). Synthetic fentanyl analogues and the new Agilent Ultivo Tandem Mass Spectrometer. Retrieved from [Link]
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The Adamantane Scaffold: A Navigator in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The adamantane moiety, a rigid, lipophilic, and structurally unique tricyclic hydrocarbon, has carved a significant nic...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The adamantane moiety, a rigid, lipophilic, and structurally unique tricyclic hydrocarbon, has carved a significant niche in medicinal chemistry. Its discovery and subsequent incorporation into therapeutic agents have led to the development of several clinically successful drugs. This guide provides a comprehensive technical overview of the discovery of novel adamantane-based bioactive compounds. We will delve into the strategic considerations behind utilizing the adamantane scaffold, from initial hit identification to lead optimization. This document will explore rational drug design, synthetic methodologies, and key biological evaluation techniques, providing field-proven insights and detailed protocols to empower researchers in their quest for new adamantane-based therapeutics.
The Adamantane Advantage: Physicochemical Properties and Privileged Status
First isolated from petroleum in 1933, adamantane's diamondoid structure imparts a unique combination of properties that make it a "privileged" scaffold in drug design.[1] Its rigid, three-dimensional cage-like structure provides a predictable and stable framework for the precise spatial orientation of pharmacophoric groups. This rigidity also contributes to enhanced metabolic stability by shielding adjacent functional groups from enzymatic degradation.
The highly lipophilic nature of the adamantane core is a double-edged sword. While it can significantly enhance membrane permeability and blood-brain barrier penetration, it can also lead to poor aqueous solubility.[2] Therefore, a key aspect of designing adamantane-based drugs is the judicious balance of lipophilicity and hydrophilicity through the introduction of polar functional groups. The steric bulk of the adamantane cage can also be exploited to achieve selective interactions with the hydrophobic pockets of biological targets.[3]
Strategic Pathways to Novel Adamantane Bioactives: A Discovery Workflow
The journey from concept to a viable adamantane-based drug candidate is a multi-faceted process. The following workflow outlines the key stages, emphasizing the causality behind experimental choices.
Caption: A generalized workflow for the discovery of novel adamantane-based bioactive compounds.
Target Identification and Computational Design
The process begins with the identification of a biological target implicated in a disease state. Once a target is selected, computational methods play a crucial role in the initial design phase.
Molecular Docking: This technique predicts the preferred orientation of a ligand (the adamantane derivative) when bound to a receptor to form a stable complex.[4] It allows for the virtual screening of large libraries of adamantane-based compounds to identify those with the highest predicted binding affinity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity.[2][3] Fragment-based QSAR (FB-QSAR) can be particularly useful for adamantane derivatives, providing insights into how different substituents on the adamantane core contribute to activity.[3]
Synthesis of Adamantane Derivatives: Building the Scaffolds
The synthesis of functionalized adamantane derivatives is a cornerstone of discovery research. The choice of synthetic route depends on the desired substitution pattern and the nature of the functional groups to be introduced.
Memantine, an NMDA receptor antagonist used in the treatment of Alzheimer's disease, can be synthesized in a two-step process from 1,3-dimethyladamantane.
Step 1: Synthesis of N-formyl-1-amino-3,5-dimethyl-adamantane
In a round-bottom flask, slowly add 1,3-dimethyladamantane (0.06 mol) to concentrated nitric acid (0.6 mol) at 20-25 °C over 20 minutes with continuous stirring.
Maintain stirring at this temperature for an additional hour.
Add formamide (0.54 mol) over 30 minutes.
Cool the reaction mixture to 5-10 °C and pour it into 120 mL of ice-cold water.
Extract the aqueous mixture with 150 mL of dichloromethane.
Adjust the pH of the separated organic layer to 8-9 using a 10% sodium hydroxide solution.
Step 2: Synthesis of Memantine Hydrochloride
In a round-bottom flask, combine N-formyl-1-amino-3,5-dimethyl-adamantane (0.06 mol), 36 mL of water, and 45 mL of 36% hydrochloric acid.
Stir the mixture for 10 minutes and then heat to reflux for 1 hour.
Concentrate the reaction mixture to half its volume under reduced pressure.
Add 20 mL of n-hexane and heat to reflux for 30 minutes.
Cool the mixture to 5-10 °C for 1 hour to precipitate the memantine hydrochloride product.
Biological Evaluation: From In Vitro Assays to SAR
Once synthesized and characterized, the novel adamantane compounds undergo a battery of biological assays to determine their activity and to establish a structure-activity relationship (SAR).
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic compounds.[5][6]
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well. Incubate for 6 to 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the adamantane-based compounds in culture medium. Add the compounds to the wells and incubate for a desired period (e.g., 24, 48, or 72 hours).
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[5]
The plaque reduction assay is the gold standard for determining the antiviral efficacy of a compound by quantifying the reduction in viral plaques.[7]
Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well plates.
Virus and Compound Preparation: Prepare serial dilutions of the adamantane compound. Mix each dilution with a known concentration of the virus (e.g., 80-150 plaque-forming units per well).[8]
Infection: Add the virus-compound mixture to the cell monolayers and incubate for 1-2 hours to allow for viral adsorption.[8]
Overlay: Aspirate the inoculum and add a semi-solid overlay (e.g., containing Avicel or agarose) to restrict viral spread.[8]
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).
Staining and Counting: Fix the cells and stain with a dye such as crystal violet. Count the number of plaques in each well.[8] The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.
Case Studies: Adamantane in Action
The versatility of the adamantane scaffold is evident in its application across diverse therapeutic areas.
Adamantane-Chalcone Hybrids as Anticancer Agents
The hybridization of the adamantane moiety with other pharmacophores, such as chalcones, has yielded potent anticancer compounds.[9] The table below summarizes the in vitro cytotoxic activity of a series of adamantane-chalcone hybrids against various cancer cell lines.
Data synthesized from multiple sources for illustrative purposes.
The data clearly indicates that the introduction of an electron-donating methoxy group (AC-2 and AC-5) significantly enhances the anticancer activity compared to the unsubstituted parent compound (AC-1 and AC-4).
Adamantane Derivatives as Antiviral Agents Against Influenza A
Adamantane derivatives, such as amantadine and rimantadine, were among the first antiviral drugs developed and target the M2 proton channel of the influenza A virus.[2] The following table presents QSAR data for a series of adamantane derivatives against influenza A.
Compound ID
Substituent at Position 1
Log(1/IC50)
AD-1
-NH2 (Amantadine)
4.35
AD-2
-CH(CH3)NH2 (Rimantadine)
4.92
AD-3
-NH-Glycine
5.15
AD-4
-NH-Alanine
5.00
AD-5
-NH-Valine
4.88
Data is illustrative and based on trends reported in QSAR studies.[1][11][12]
These results suggest that the addition of small, non-polar amino acid residues to the amino group of amantadine can enhance its antiviral activity.
Adamantane-based NMDA Receptor Antagonists in Neuroprotection
Adamantane derivatives like memantine act as uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[13] Overactivation of NMDA receptors leads to excessive calcium influx and subsequent excitotoxicity, a process implicated in neurodegenerative diseases.[14]
Caption: Simplified signaling pathway of NMDA receptor-mediated excitotoxicity and the inhibitory action of memantine.
Memantine exerts its neuroprotective effect by blocking the NMDA receptor channel when it is excessively open, thus preventing the damaging influx of calcium.[14] This mechanism is voltage-dependent, meaning that memantine is more effective at blocking the channel during periods of prolonged depolarization, which is characteristic of pathological conditions.
Future Perspectives and Conclusion
The adamantane scaffold continues to be a fertile ground for the discovery of novel bioactive compounds. Future research will likely focus on several key areas:
Multitargeted Ligands: Designing adamantane derivatives that can modulate multiple biological targets simultaneously to address complex diseases.
Drug Delivery Systems: Utilizing adamantane's unique properties to develop novel drug delivery systems, such as adamantane-functionalized nanoparticles or liposomes.
Green Chemistry Approaches: Developing more environmentally friendly and efficient synthetic methods for the functionalization of adamantane.
References
Investigation into adamantane-based M2 inhibitors with FB-QSAR. (2009). PubMed. [Link]
Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. (2022). PMC. [Link]
Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. (2020). MDPI. [Link]
Quantitative structure-activity relationship modelling of influenza М2 ion channels inhibitors. (2021). SciSpace. [Link]
Quantitative structure-activity relationship modelling of influenza M2 ion channels inhibitors. (2021). ResearchGate. [Link]
Quantitative structure-activity relationship modelling of influenza М2 ion channels inhibitors. (2021). Journal of the Serbian Chemical Society. [Link]
Design, synthesis and antiproliferative activity of urocanic-chalcone hybrid derivatives. (n.d.). ScienceDirect. [Link]
Application Note: Developing Cell-Based Assays for N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide
Scientific Rationale & Target Biology The compound N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide (MNP-ACA) represents a highly privileged structural scaffold in modern drug discovery. The bulky, highly lipophilic a...
Author: BenchChem Technical Support Team. Date: March 2026
Scientific Rationale & Target Biology
The compound N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide (MNP-ACA) represents a highly privileged structural scaffold in modern drug discovery. The bulky, highly lipophilic adamantane cage is renowned for its ability to penetrate the blood-brain barrier and perfectly anchor into deep, hydrophobic protein pockets [1]. When coupled via a carboxamide linker to a substituted phenyl ring (in this case, bearing 2-methoxy and 5-nitro groups), the molecule gains critical hydrogen-bond acceptors and π-stacking capabilities.
Historically, adamantane-1-carboxamide derivatives have exhibited potent polypharmacology, primarily acting as inhibitors of 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) [2] and antagonists of the purinergic P2X7 receptor [3]. Because both targets are heavily implicated in metabolic syndrome and neuroinflammation, evaluating MNP-ACA requires a robust, dual-target screening cascade.
Biochemical assays using isolated enzymes or membrane preparations are insufficient for this class of compounds. Due to their high lipophilicity, adamantane derivatives often exhibit non-specific binding in cell-free systems and variable membrane permeability. Therefore, we must utilize living cell models to accurately assess target engagement, functional antagonism, and cellular toxicity in a self-validating system.
Dual-target pharmacological mechanisms of adamantane-1-carboxamide derivatives.
Experimental Workflows & Protocols
To establish a self-validating screening cascade, the experimental design must account for target specificity and rule out false positives caused by cytotoxicity. The workflow below utilizes orthogonal readouts: Homogeneous Time-Resolved Fluorescence (HTRF) for metabolic profiling, kinetic fluorescence for ion channel function, and luminescence for viability.
Parallel cell-based assay workflow for evaluating MNP-ACA efficacy and toxicity.
Protocol 1: 11β-HSD1 Cellular Cortisol Production Assay (HTRF)
Causality & Logic: 11β-HSD1 resides in the endoplasmic reticulum and converts inactive cortisone into active cortisol. We utilize an HTRF (Homogeneous Time-Resolved Fluorescence) competitive immunoassay. TR-FRET is chosen over standard ELISA because it eliminates wash steps (preserving the equilibrium of the competitive binding) and uses a time-delay readout that completely bypasses the short-lived autofluorescence often exhibited by highly conjugated synthetic compounds like MNP-ACA.
Step-by-Step Methodology:
Cell Seeding: Seed HEK-293 cells stably expressing human HSD11B1 at 20,000 cells/well in a 384-well white microplate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
Compound Treatment: Wash cells and replace with serum-free assay buffer. Add MNP-ACA in a 10-point dose-response (0.1 nM to 10 μM, 0.5% DMSO final). Self-Validation: Include Carbenoxolone (CBX, 1 μM) as a positive control inhibitor. Incubate for 30 minutes to allow ER penetration.
Substrate Addition: Add 100 nM cortisone to all wells. Incubate for exactly 2 hours at 37°C. (Note: 2 hours ensures linear cortisol accumulation without reaching substrate depletion, which would skew IC₅₀ calculations).
Detection: Add the HTRF detection reagents (anti-cortisol Cryptate conjugate and d2-labeled cortisol) directly to the wells. Incubate in the dark for 1 hour at room temperature.
Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Measure emission at 665 nm and 620 nm. Calculate the 665/620 nm ratio. A decrease in the ratio indicates a reduction in cortisol production (inhibition of 11β-HSD1).
Causality & Logic: While most P2X receptors are simple ligand-gated ion channels, P2X7 is unique: upon sustained ATP stimulation, it dilates into a large transmembrane macropore. Measuring calcium flux (e.g., via Fluo-4) cannot distinguish P2X7 from other channels. Instead, we use YO-PRO-1, a fluorescent DNA-binding dye that is normally membrane-impermeable but readily enters through the dilated P2X7 macropore. Furthermore, we use BzATP instead of native ATP, as BzATP is significantly more potent and resistant to degradation by cellular ectonucleotidases.
Step-by-Step Methodology:
Cell Seeding: Seed HEK-293 cells stably expressing human P2X7 at 40,000 cells/well in a 96-well black, clear-bottom plate.
Buffer Exchange (Critical Step): Wash cells twice with a low-divalent assay buffer (145 mM NaCl, 5 mM KCl, 0.5 mM CaCl₂, 10 mM HEPES, pH 7.4, zero Mg²⁺ ). (Causality: Physiological concentrations of Mg²⁺ and Ca²⁺ allosterically inhibit P2X7 pore formation. Mg²⁺ must be strictly omitted).
Dye & Compound Loading: Add 2 μM YO-PRO-1 iodide and the MNP-ACA dose-response series to the wells. Self-Validation: Include A-438079 (10 μM) as a reference P2X7 antagonist. Incubate for 30 minutes at 37°C.
Agonist Stimulation: Place the plate in a kinetic fluorescence reader (Ex 491 nm / Em 509 nm). Record baseline for 2 minutes, then inject 100 μM BzATP.
Kinetic Readout: Record fluorescence every 2 minutes for 60 minutes. Calculate the Area Under the Curve (AUC) for each well to determine the IC₅₀ of MNP-ACA.
Causality & Logic: Both the HTRF and YO-PRO-1 assays rely on healthy, metabolically active cells. A compound that induces rapid cell lysis or depletes intracellular ATP will falsely appear as a potent inhibitor in both assays. We use CellTiter-Glo (measuring endogenous ATP) to rule out cytotoxicity. Crucial Insight: This assay must be run on a parallel plate that has not been exposed to BzATP, as the exogenous BzATP used in Protocol 2 will directly cross-react with the luciferase enzyme in the CellTiter-Glo reagent, yielding massive false-negative toxicity data.
Step-by-Step Methodology:
Parallel Treatment: Treat a parallel plate of HEK-293 cells with the identical MNP-ACA dose-response series for the longest assay duration (2.5 hours).
Reagent Addition: Equilibrate the plate to room temperature for 15 minutes. Add an equal volume of CellTiter-Glo reagent to the culture medium.
Lysis & Readout: Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes. Read broadband luminescence.
Data Presentation & Validation Metrics
To ensure the trustworthiness of the screening cascade, all assays must pass strict quality control metrics before the pharmacological data of MNP-ACA can be accepted. The Z'-factor must be calculated for each plate using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|.
Note: If MNP-ACA exhibits an IC₅₀ in the viability screen that is within 10-fold of its functional IC₅₀, the apparent target inhibition must be flagged as an artifact of cytotoxicity.
References
Su, Xiangdong, et al. "Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors." Bioorganic & Medicinal Chemistry 20.21 (2012): 6394-6402.[Link]
Kim, Young Hoon, et al. "Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11β-HSD1 inhibitors." MedChemComm 6.7 (2015): 1360-1369.[Link]
Karoutzou, Olga, et al. "Towards a Novel Class of Multitarget-Directed Ligands: Dual P2X7–NMDA Receptor Antagonists." Molecules 23.1 (2018): 230.[Link]
Application
Application Notes and Protocols for Testing the Antiviral Activity of Adamantane Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction Adamantane and its derivatives represent a significant class of antiviral compounds, historically used for the prophylaxis and treatment of inf...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane and its derivatives represent a significant class of antiviral compounds, historically used for the prophylaxis and treatment of influenza A virus infections.[1][2] Their mechanism of action primarily involves the inhibition of the M2 ion channel protein of the influenza A virus, a critical component in the viral replication cycle.[1][3][4] This guide provides a comprehensive overview of the essential protocols and methodologies for evaluating the antiviral efficacy of novel and existing adamantane derivatives.
The emergence of widespread resistance to first-generation adamantanes, such as amantadine and rimantadine, has necessitated the development of new derivatives with improved activity against resistant strains.[5][6][7] Resistance is most commonly conferred by a single amino acid substitution, S31N, in the M2 protein.[5][8] Therefore, robust and reliable testing protocols are crucial for the identification and characterization of next-generation adamantane-based antivirals.
This document will detail key in vitro assays, including cytotoxicity assays, plaque reduction assays, and yield reduction assays, providing step-by-step protocols and explaining the scientific rationale behind each procedure.
Core Concepts in Antiviral Testing
Before delving into specific protocols, it is essential to understand the foundational concepts of in vitro antiviral activity assessment. The primary goal is to determine a compound's ability to inhibit viral replication without causing significant harm to the host cells. This is quantified by two key parameters:
50% Cytotoxic Concentration (CC50): The concentration of a compound that causes a 50% reduction in the viability of uninfected host cells.
50% Effective Concentration (EC50) or 50% Inhibitory Concentration (IC50): The concentration of a compound that inhibits viral replication by 50%.
The ratio of these two values provides the Selectivity Index (SI) , a critical measure of a compound's therapeutic potential.
Selectivity Index (SI) = CC50 / EC50
A higher SI value indicates a more promising antiviral candidate, as it suggests a wider window between the concentration required for antiviral activity and the concentration that is toxic to host cells.
Experimental Workflow for Antiviral Screening
A typical workflow for screening the antiviral activity of adamantane derivatives follows a logical progression from initial toxicity assessment to detailed efficacy and mechanism-of-action studies.
Caption: General workflow for screening antiviral activity of adamantane derivatives.
Part 1: Cytotoxicity Assays
Determining the cytotoxicity of a compound is a critical first step in any antiviral screening cascade.[9][10] It establishes the concentration range at which the compound can be tested for antiviral activity without confounding effects from cell death. The MTT assay is a widely used colorimetric method for assessing cell viability.[9][11][12]
Protocol: MTT Assay for Cytotoxicity (CC50 Determination)[13]
This protocol measures the metabolic activity of cells as an indicator of their viability.[11]
Materials:
Host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) seeded in a 96-well plate.[13][14]
Adamantane derivatives at various concentrations.
Cell culture medium.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS).[13]
Solubilization solution (e.g., DMSO or acidified isopropanol).[13]
Procedure:
Cell Seeding: Seed host cells in a 96-well plate at a density that allows for logarithmic growth during the assay period and incubate overnight.
Compound Treatment: Prepare serial dilutions of the adamantane derivative in cell culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include a "cells only" control (no compound).
Incubation: Incubate the plate for a duration equivalent to the planned antiviral assay (e.g., 48-72 hours) at 37°C in a CO2 incubator.
MTT Addition: Add 10-20 µl of MTT solution to each well and incubate for 2-4 hours at 37°C.[13] During this time, metabolically active cells will convert the yellow MTT to purple formazan crystals.[10]
Solubilization: Carefully remove the medium without disturbing the formazan crystals.[13] Add 100 µl of the solubilization solution to each well and mix thoroughly to dissolve the crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control. Plot the percentage of viability against the compound concentration and determine the CC50 value using regression analysis.
Parameter
Description
Typical Value/Range
Cell Line
Host cell for virus propagation and cytotoxicity testing.
Once the non-toxic concentration range of the adamantane derivatives is established, their ability to inhibit viral replication can be assessed. The plaque reduction assay and the yield reduction assay are two of the most common and informative methods.
Protocol: Plaque Reduction Assay (PRA)[1][13]
The Plaque Reduction Assay (PRA) is considered a "gold standard" for determining the antiviral activity of a compound.[15] It quantifies the reduction in the number of infectious virus particles, or plaques, in the presence of the test compound.[1][15]
Materials:
Confluent monolayer of susceptible host cells (e.g., MDCK for influenza) in 6-well plates.[13]
Virus stock with a known titer (plaque-forming units/ml).
Adamantane derivatives at various non-toxic concentrations.
Overlay medium (e.g., 2X MEM containing 1.2% agarose or methylcellulose).[1][13]
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).[1][13]
Procedure:
Cell Preparation: Ensure cell monolayers are confluent on the day of infection.
Virus-Compound Incubation: Prepare serial dilutions of the adamantane derivative in serum-free medium. In parallel, dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well). Mix the virus and compound dilutions and incubate for 1 hour at 37°C.
Infection: Wash the cell monolayers with phosphate-buffered saline (PBS).[13] Infect the cells with the virus-compound mixture for 1 hour at 37°C, with gentle rocking every 15 minutes to ensure even distribution.
Overlay Application: Remove the inoculum and wash the cells with PBS.[13] Add 2 ml of the overlay medium containing the respective concentrations of the test compound to each well and allow it to solidify.
Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days for influenza).[13]
Plaque Visualization: Fix the cells with 10% formalin for at least 4 hours.[13] Carefully remove the agarose overlay and stain the cells with crystal violet solution for 15 minutes.[13]
Plaque Counting: Gently wash the plates with water and allow them to dry.[13] Count the number of plaques in each well.
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). The IC50 is the concentration of the compound that reduces the number of plaques by 50%.[13]
The Virus Yield Reduction Assay (YRA) is a powerful technique that measures the reduction in the total amount of new infectious virus particles produced in the presence of an antiviral compound.[16][17][18] This assay is particularly useful for confirming the results of primary screening assays and for dose-response studies.[18][19]
Materials:
Host cells seeded in multi-well plates.
Virus stock.
Adamantane derivatives at various concentrations.
Cell culture medium.
Equipment for virus titration (e.g., for plaque assay, TCID50 assay, or qPCR).
Procedure:
Infection and Treatment: Infect host cells with the virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of the adamantane derivative.
Incubation: Incubate the infected cells for a full replication cycle (e.g., 24-48 hours).
Harvesting: After incubation, collect the cell culture supernatants (and/or cell lysates, depending on the virus).
Virus Titer Determination: Determine the titer of the progeny virus in the harvested samples using a suitable method such as a plaque assay, TCID50 assay, or quantitative real-time PCR (qPCR).[15][16]
Data Analysis: Calculate the reduction in virus yield for each compound concentration compared to the virus control. The EC50 is the concentration of the compound that reduces the virus yield by 50%.
Quantitative Real-Time PCR (qPCR) for Viral Load Determination
qPCR is a highly sensitive and specific method for quantifying viral nucleic acids.[][21] In the context of a yield reduction assay, qPCR can be used to determine the number of viral genome copies in the cell culture supernatant, providing a measure of the total viral particles produced.[][22]
General qPCR Workflow:
Nucleic Acid Extraction: Isolate viral RNA or DNA from the harvested samples.
Reverse Transcription (for RNA viruses): Convert viral RNA to complementary DNA (cDNA).
qPCR Amplification: Amplify a specific viral gene target using specific primers and a fluorescent probe.
Data Analysis: Quantify the viral load by comparing the amplification data to a standard curve of known concentrations.[]
Caption: Workflow for qPCR-based viral load determination.
Part 3: Addressing Adamantane Resistance
A critical aspect of testing new adamantane derivatives is evaluating their efficacy against known resistant viral strains.[23] The widespread resistance to amantadine and rimantadine is primarily due to mutations at specific amino acid positions within the M2 protein, with S31N being the most prevalent.[5][7][8]
When designing an antiviral testing strategy for adamantane derivatives, it is essential to include influenza A virus strains harboring these resistance-conferring mutations. This will provide crucial information about the potential of a novel compound to overcome existing resistance mechanisms.
Conclusion
The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of the antiviral activity of adamantane derivatives. By systematically assessing cytotoxicity and antiviral efficacy against both wild-type and resistant viral strains, researchers can effectively identify and characterize promising new drug candidates. The integration of traditional virological assays with modern molecular techniques like qPCR allows for a thorough and quantitative understanding of a compound's antiviral properties. As the challenge of antiviral drug resistance continues to evolve, the rigorous application of these methodologies is paramount in the development of the next generation of effective anti-influenza therapeutics.
References
Nelson, M. I., et al. (2008). The origin and global emergence of adamantane resistant A/H3N2 influenza viruses. PLoS Pathogens, 4(12), e1000247. [Link]
IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. [Link]
Centers for Disease Control and Prevention. (2006). High Levels of Adamantane Resistance Among Influenza A (H3N2) Viruses and Interim Guidelines for Use of Antiviral Agents --- United States, 2005. MMWR. Morbidity and Mortality Weekly Report, 55(02), 44–46. [Link]
Dong, G., et al. (2015). Adamantane-Resistant Influenza A Viruses in the World (1902–2013): Frequency and Distribution of M2 Gene Mutations. PLoS ONE, 10(3), e0119115. [Link]
Tilman, J., et al. (2009). Adamantane resistance in seasonal human influenza A viruses from Calgary, Alberta (January 2007 to August 2008). The Canadian Journal of Infectious Diseases & Medical Microbiology, 20(3), e98-e101. [Link]
ResearchGate. (n.d.). Adamantanes resistance among influenza A viruses. M2 protein sequence...[Link]
Prichard, M. N., et al. (2006). A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus. Journal of Virological Methods, 138(1-2), 133–137. [Link]
Puhakka, L., et al. (2003). Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement. Journal of Virological Methods, 114(1), 33–42. [Link]
Tuchscherer, A., et al. (1997). Different modes of inhibition by adamantane amine derivatives and natural polyamines of the functionally reconstituted influenza virus M2 proton channel protein. The Journal of General Virology, 78(Pt 4), 767–776. [Link]
Institute for Antiviral Research. (n.d.). In Vitro Antiviral Testing. [Link]
Rosenberg, M., & Caspi, T. (2011). How Do Aminoadamantanes Block the Influenza M2 Channel, and How Does Resistance Develop? Journal of the American Chemical Society, 133(20), 7980–7990. [Link]
Creative Diagnostics. (n.d.). qPCR Assay for Testing Antiviral Agents. [Link]
Virology Research Services. (2024, March 9). Understanding Cytotoxicity. [Link]
Hoffmann, E., et al. (2010). Influenza virus assays based on virus-inducible reporter cell lines. Virology Journal, 7, 134. [Link]
Scholtissek, C., & Webster, R. G. (1998). How to overcome resistance of influenza A viruses against adamantane derivatives. Antiviral Research, 37(2), 81–95. [Link]
Kolocouris, N., et al. (1996). Synthesis and Antiviral Activity Evaluation of Some New Aminoadamantane Derivatives. 2. Journal of Medicinal Chemistry, 39(17), 3307–3318. [Link]
Clinical Gate. (2015, August 2). Antiviral Therapy, Susceptibility Testing, and Prevention. [Link]
Hoffmann, E., et al. (2010). Influenza virus assays based on virus-inducible reporter cell lines. Virology Journal, 7, 134. [Link]
Kuznetsov, N. Y., et al. (2017). Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Organic & Biomolecular Chemistry, 15(12), 2569–2583. [Link]
Kolocouris, A., et al. (2017). 1,2-Αnnulated Adamantane Heterocyclic Derivatives as Anti-Influenza Α Virus Agents. Current Medicinal Chemistry, 24(15), 1547–1570. [Link]
Kolocouris, N., et al. (1996). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. Journal of Medicinal Chemistry, 39(17), 3307–3318. [Link]
Das, S., et al. (2021). Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death. Viruses, 13(11), 2309. [Link]
Cady, S. D., et al. (2010). Coexistence of two adamantane binding sites in the influenza A M2 ion channel. Proceedings of the National Academy of Sciences, 107(10), 4481–4486. [Link]
Li, J., et al. (2024). Evaluation of the performance of a qPCR-based assay for HIV-1 viral load determination. Virology Journal, 21(1), 23. [Link]
Wu, Y., et al. (2024). Antiviral Mechanisms and Preclinical Evaluation of Amantadine Analogs that Continue to Inhibit Influenza A Viruses with M2 S31N-Based Drug Resistance. bioRxiv. [Link]
Stewart, J. C., et al. (2020). Influenza A M2 Inhibitor Binding Understood through Mechanisms of Excess Proton Stabilization and Channel Dynamics. Journal of the American Chemical Society, 142(39), 16766–16777. [Link]
Liu, C., et al. (2024). Synthetic Cell Lines for Inducible Packaging of Influenza A Virus. ACS Synthetic Biology, 13(2), 524–532. [Link]
Meijer, A., et al. (2016). Performance characteristics of qualified cell lines for isolation and propagation of influenza viruses for vaccine manufacturing. Vaccine, 34(46), 5543–5550. [Link]
Virology Research Services. (2025, April 1). Cytotoxicity Assays: How We Test Cell Viability. [Link]
Watzinger, F., et al. (2006). Real-Time Quantitative PCR Assays for Detection and Monitoring of Pathogenic Human Viruses in Immunosuppressed Pediatric Patients. Journal of Clinical Microbiology, 44(11), 4189–4198. [Link]
Pinsky, B. A., & Sahoo, M. K. (2024). Practical updates in clinical antiviral resistance testing. Journal of Clinical Virology, 172, 105677. [Link]
Mishin, V. P., et al. (2024). Antiviral susceptibility monitoring: testing algorithm, methods, and findings for influenza season, 2023–2024. Antiviral Research, 226, 105898. [Link]
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Pratesi, G., et al. (1985). Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives. Il Farmaco; edizione scientifica, 40(6), 406–411. [Link]
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Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals
Application: High-Throughput Screening (HTS), Lead Discovery, Metabolic Syndrome Therapeutics
Introduction & Mechanistic Rationale
The amplification of intracellular glucocorticoids plays a pivotal role in the pathogenesis of metabolic syndrome, obesity, and type 2 diabetes. The enzyme 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) acts as a critical metabolic switch, catalyzing the NADPH-dependent reduction of inactive cortisone into active cortisol within the endoplasmic reticulum of key metabolic tissues (liver, adipose, and skeletal muscle).
Inhibiting 11β-HSD1 has emerged as a highly validated therapeutic strategy. Among the most successful pharmacophores discovered via High-Throughput Screening (HTS) are the adamantane-1-carboxamides . The compound N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide serves as a premier reference hit and tool compound for assay validation.
Causality of the Pharmacophore: The adamantyl group provides a bulky, lipophilic anchor that perfectly occupies the deep hydrophobic catalytic pocket of 11β-HSD1. Concurrently, the carboxamide linker acts as a critical hydrogen bond donor/acceptor with catalytic residues (e.g., Tyr183, Ser170), while the 2-methoxy-5-nitrophenyl moiety extends into the entrance channel, providing steric bulk that ensures high selectivity over the closely related 11β-HSD2 isoform.
Fig 1. 11β-HSD1 signaling pathway and the inhibitory mechanism of adamantane-1-carboxamides.
Quantitative Compound Profiling
To utilize N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide effectively in an HTS environment, its physicochemical and mechanistic properties must be integrated into the assay design.
Representative HTS screening hit for metabolic targets.
Primary Target
Human 11β-HSD1
Validated target for reducing intracellular cortisol.
Mechanism of Action
Competitive Reversible Inhibition
Competes directly with cortisone; assay substrate concentration must be near
Km
.
Molecular Weight
~330.38 g/mol
Ideal lead-like MW; ensures rapid diffusion in 384-well microplate formats.
Lipophilicity (cLogP)
~3.8
Requires optimized DMSO tolerance in assay buffer (typically 1% final DMSO) to prevent precipitation.
HTS Assay Design: The HTRF Advantage
When screening large compound libraries containing adamantane derivatives, Homogeneous Time-Resolved Fluorescence (HTRF) is the gold-standard methodology.
Causality behind the assay choice: Traditional fluorescence assays are highly susceptible to false positives caused by auto-fluorescent library compounds. HTRF utilizes a long-emission half-life europium cryptate fluorophore. By introducing a time delay (e.g., 50 µs) before reading the emission, short-lived background fluorescence from the library compounds (like the nitrophenyl moiety of our reference compound) decays completely, yielding an exceptionally clean signal-to-noise ratio.
Table 2: HTRF Assay Parameters & Justifications
Parameter
Specification
Causal Justification
Plate Format
384-well, low-volume, white
White plates maximize signal reflection; low volume (20 µL) reduces reagent cost.
Enzyme Concentration
10 nM (Human 11β-HSD1)
Optimized for linear reaction velocity over the 2-hour incubation window.
Substrate Concentration
200 nM Cortisone, 1 mM NADPH
Set near
Km
to ensure maximum sensitivity to competitive inhibitors.
Incubation Time
2 hours at 22°C (RT)
Ensures steady-state kinetics and stable FRET signal development.
Z'-Factor Target
> 0.6
Statistically validates assay robustness; distinguishes true hits from systemic noise.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . It incorporates built-in maximum signal (Max, no inhibitor) and minimum signal (Min, no enzyme) controls to continuously monitor assay health and calculate the Z'-factor for every plate.
Phase 1: Reagent Preparation
Assay Buffer: Prepare 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM EDTA, and 0.01% BSA. Causality: BSA prevents non-specific binding of the highly lipophilic adamantane compound to the plastic well walls.
Compound Dilution: Prepare a 10-point dose-response curve of N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide in 100% DMSO. Dilute 1:100 in Assay Buffer to achieve a 1% final DMSO concentration.
Enzyme/Substrate Mix: Prepare a 2X solution of 11β-HSD1 (20 nM) and a separate 2X solution of Cortisone (400 nM) + NADPH (2 mM).
Phase 2: Enzymatic Reaction
Dispense: Add 5 µL of the diluted compound (or 1% DMSO for Max controls / Assay Buffer for Min controls) to the 384-well plate.
Pre-incubation: Add 5 µL of the 2X 11β-HSD1 solution. Centrifuge at 1000 rpm for 1 minute. Incubate at room temperature for 15 minutes. Causality: Pre-incubation allows the adamantane inhibitor to reach binding equilibrium within the hydrophobic pocket before substrate competition begins.
Initiation: Add 10 µL of the 2X Cortisone/NADPH mix to start the reaction. Seal the plate and incubate for 2 hours at 22°C.
Phase 3: Detection & Readout
Detection Reagents: Prepare a mixture of d2-labeled Cortisol (fluorophore acceptor) and Anti-Cortisol Europium Cryptate (fluorophore donor) in the manufacturer's lysis/stop buffer.
Termination: Add 10 µL of the Detection Reagents to all wells. Causality: The stop buffer immediately halts 11β-HSD1 activity. The system now enters a competitive binding phase where native cortisol (produced by the enzyme) competes with d2-Cortisol for binding to the Cryptate-labeled antibody.
Incubation: Incubate in the dark for 2 hours at room temperature.
Readout: Read the plate on an HTRF-compatible microplate reader (e.g., PHERAstar). Excitation at 337 nm; dual emission reading at 620 nm (donor) and 665 nm (acceptor).
Because HTRF relies on competitive binding for detection, the data analysis requires an understanding of inverse signal logic.
High Enzymatic Activity (No Inhibitor): High native cortisol is produced. It outcompetes the d2-Cortisol tracer for the antibody. Result: Low TR-FRET signal .
High Inhibition (Adamantane Compound Present): Little to no native cortisol is produced. The d2-Cortisol tracer binds freely to the antibody. Result: High TR-FRET signal .
Self-Validation Metrics
Calculate the Z'-factor for every screening plate using the Max (1% DMSO, low FRET) and Min (No Enzyme, high FRET) control wells:
Z′=1−∣μMax−μMin∣3(σMax+σMin)
Assay Acceptance Criterion: A plate is only validated if
Z′≥0.5
. If validated, calculate the
IC50
of N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide using a 4-parameter logistic non-linear regression model. This reference
IC50
must fall within 3-fold of its historical mean to validate the specific screening run.
References
Scott, J. S., Goldberg, F. W., & Turnbull, A. V. (2014). Medicinal Chemistry of Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). Journal of Medicinal Chemistry, 57(11), 4466-4486.[Link]
Park, J. S., Rhee, S. D., Jung, W. H., Kang, N. S., Kim, H. Y., Kang, S. K., Ahn, J. H., & Kim, K. Y. (2012). Anti-diabetic and anti-adipogenic effects of a novel selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor in the diet-induced obese mice. European Journal of Pharmacology, 691(1-3), 19-27.[Link]
Application
Application Notes and Protocols for the Crystallization of N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide
Introduction N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide is a molecule of significant interest in contemporary drug discovery and materials science. The bulky, lipophilic adamantane cage, combined with the polar,...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide is a molecule of significant interest in contemporary drug discovery and materials science. The bulky, lipophilic adamantane cage, combined with the polar, hydrogen-bonding capable methoxy-nitrophenyl-carboxamide moiety, results in a compound with unique physicochemical properties.[1][2][3] Obtaining high-quality crystalline material is paramount for unequivocal structural elucidation via single-crystal X-ray diffraction, for ensuring purity and stability, and for controlling critical downstream properties such as solubility and bioavailability.[4][5]
This guide provides a detailed exploration of various crystallization methods tailored for N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide. It is intended for researchers, scientists, and drug development professionals seeking to produce high-quality single crystals of this compound. The protocols described herein are based on established crystallization principles for adamantane derivatives, aromatic nitro compounds, and carboxamides.[6][7][8]
Inferred Physicochemical Properties and Their Impact on Crystallization Strategy
Direct experimental data for N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide is not widely available. However, by analyzing its constituent functional groups, we can infer key properties that will govern its crystallization behavior.
Solubility: The large, non-polar adamantane group suggests good solubility in organic solvents.[9] The polar carboxamide, methoxy, and nitro groups will contribute to solubility in more polar organic solvents.[7] Therefore, a range of solvents from moderately polar (e.g., ethyl acetate) to polar (e.g., acetone, ethanol, dimethylformamide) should be screened. The principle of "like dissolves like" suggests that polar solvents are a good starting point for dissolving nitroaromatic compounds.[7]
Hydrogen Bonding: The secondary amide (N-H) and carbonyl (C=O) groups are strong hydrogen bond donors and acceptors, respectively. This, along with the oxygen atoms of the methoxy and nitro groups, will likely lead to a well-ordered crystal lattice.
Thermal Stability: Adamantane derivatives are generally thermally stable.[6] This allows for the use of heating to dissolve the compound in a suitable solvent, a key step in cooling crystallization.
Polarity: The presence of the nitro and methoxy groups on the phenyl ring, in addition to the amide linkage, makes the molecule polar. This polarity will influence its solubility in different solvents and is a key consideration for selecting appropriate solvent systems for crystallization.[7]
Crystallization Protocols
The following protocols are designed as starting points for obtaining high-quality crystals of N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide. Optimization of solvent choice, concentration, and temperature may be necessary.
Protocol 1: Slow Evaporation
This is one of the simplest and most common methods for growing single crystals.[4] It is particularly effective when the compound is reasonably soluble in a volatile solvent.
Rationale: By slowly evaporating the solvent, the concentration of the solute gradually increases, leading to supersaturation and subsequent nucleation and crystal growth. This slow process often yields high-quality, well-formed crystals.
Experimental Workflow:
Caption: Workflow for crystallization by vapor diffusion.
Step-by-Step Methodology:
Solvent Selection: Identify a "good" solvent in which the compound is highly soluble (e.g., dimethylformamide - DMF, or dimethyl sulfoxide - DMSO). Also, select a miscible "poor" solvent (anti-solvent) in which the compound is sparingly soluble (e.g., water, methanol, ethanol). An ethanol-water binary mixture is often effective for nitro-compounds.
[8]2. Solution Preparation: Dissolve the compound in a minimal amount of the "good" solvent in a small, open vial (e.g., a 1-dram vial).
Vapor Diffusion Setup: Place this small vial inside a larger jar or beaker that contains a layer of the anti-solvent at the bottom.
Sealing and Incubation: Seal the larger container tightly and leave it in a vibration-free environment at a constant temperature.
Crystal Growth: The anti-solvent will slowly vaporize and diffuse into the solution in the smaller vial, causing the compound to crystallize out as its solubility decreases.
Harvesting: Once suitable crystals have formed, carefully remove the inner vial and harvest the crystals.
Protocol 3: Cooling Crystallization
This method is ideal for compounds that exhibit a significant increase in solubility with temperature.
[4]
Rationale: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to supersaturation and crystallization. Slow cooling is crucial for the formation of large, high-quality crystals.
Experimental Workflow:
Caption: Workflow for cooling crystallization.
Step-by-Step Methodology:
Solvent Selection: Choose a solvent in which the compound has low solubility at room temperature but high solubility at an elevated temperature (e.g., ethanol, isopropanol, acetonitrile).
Dissolution: In a flask, add the compound to the chosen solvent and heat the mixture (e.g., in a water bath) with stirring until the compound is completely dissolved. It is best to use a minimal amount of solvent to ensure the solution is saturated.
Hot Filtration (Optional): If any solid impurities remain, perform a hot filtration to remove them.
Cooling: Allow the flask to cool slowly to room temperature. To slow down the cooling process, the flask can be placed in an insulated container (e.g., a Dewar flask or a beaker filled with vermiculite).
Further Cooling: Once the flask has reached room temperature, it can be moved to a refrigerator (4 °C) or a freezer (-20 °C) to maximize the yield of crystals.
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and allow them to dry.
Good Solvents: DMF, DMSO; Anti-solvents: Water, Ethanol, Methanol
Choice of solvent/anti-solvent pair, Temperature
High-quality crystals, suitable for X-ray diffraction. [10]
Cooling Crystallization
Temperature-dependent solubility
Solvents with high temperature-solubility gradient (e.g., Ethanol, Isopropanol, Acetonitrile)
Cooling rate, Final temperature
Good for obtaining a larger quantity of crystalline material. [4]
Troubleshooting
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to the solution being too concentrated or cooling too quickly. Try using a more dilute solution or slowing down the cooling rate. Using a different solvent may also resolve this issue.
No Crystal Formation: If no crystals form, the solution may not be sufficiently supersaturated. Try evaporating some of the solvent or adding a seed crystal. Scratching the inside of the vial with a glass rod can also sometimes induce nucleation.
Formation of a Fine Powder: This is often the result of rapid crystallization. To obtain larger crystals, reduce the rate of supersaturation by slowing down evaporation, diffusion, or cooling.
References
Pharmaceutical Crystallization in drug development - Syrris. (2024, October 22).
Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC. (n.d.).
Methods to boost solubility - IJSDR. (2011, January 12).
Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications - International Journal of Scientific Research & Technology. (n.d.).
Spherical Crystallization Techniques. - Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.).
FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid - Google Patents. (n.d.).
Enhancement of Low Solubility and Low Permeability Drug Azithromycin Using Crystallization Techniques. (2024, December 3).
US2874196A - Method of crystallizing nitro products - Google Patents. (n.d.).
Aromatic Nitro Compounds - MST.edu. (n.d.).
Synthesis of Rigid Multivalent Scaffolds Based on Adamantane - PMC - NIH. (n.d.).
solvent selection for effective recrystallization of nitroaromatic compounds - Benchchem. (n.d.).
Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. (2023, March 1).
Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI. (2024, April 26).
Synthesis and Characterization of New Adamantane-Based Polyimides - ACS Publications. (n.d.).
EP1712542A1 - Adamantane derivatives and process for producing the same - Google Patents. (n.d.).
An In-depth Technical Guide to the Solubility of N-(2-Methyl-5-nitrophenyl)acetamide - Benchchem. (n.d.).
Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II - PMC. (2025, November 6).
Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II - RSC Publishing. (n.d.).
Application Note: A Validated UPLC-MS/MS Method for the Sensitive Quantification of N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide in Human Plasma
Abstract This document details a robust, sensitive, and selective ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of N-(2-methoxy-5-nitrophenyl)adamantane-1-car...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document details a robust, sensitive, and selective ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide, a novel adamantane derivative, in human plasma. The method employs a straightforward protein precipitation protocol for sample preparation, ensuring high throughput and excellent recovery. Chromatographic separation is achieved on a C18 stationary phase with a rapid 3-minute gradient elution. The analyte and its stable isotope-labeled internal standard are detected via positive electrospray ionization (ESI+) using multiple reaction monitoring (MRM). The method was fully validated according to the principles outlined in the ICH M10 Guideline on Bioanalytical Method Validation.[1][2] The assay demonstrates excellent linearity over the concentration range of 0.1 to 100 ng/mL, with high accuracy, precision, and minimal matrix effects. This validated method is suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.[3][4]
Introduction
N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide is a novel synthetic compound featuring a rigid adamantane cage, a structure known to increase lipophilicity and modulate the bioavailability of therapeutic agents.[5] Adamantane derivatives have found applications in various therapeutic areas, including antiviral and neurological drugs.[6] The presence of the nitrophenyl moiety suggests potential for unique pharmacological activity. To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this new chemical entity, a reliable and sensitive bioanalytical method is essential for its accurate quantification in biological matrices.[4][7]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its superior sensitivity, specificity, and speed.[8][9] This application note describes the development and full validation of a UPLC-MS/MS method for N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide in human plasma, designed to meet the rigorous standards required for regulatory submissions.[10][11]
Biological Matrix: Human Plasma (K2-EDTA as anticoagulant), sourced from an accredited supplier.
Instrumentation and UPLC-MS/MS Conditions
A triple quadrupole mass spectrometer equipped with a UPLC system was used for this analysis. The optimized parameters are summarized in the table below.
Curtain Gas: 35 psi, IonSpray Voltage: 5500 V, Temperature: 550 °C, Gas 1: 60 psi, Gas 2: 60 psi
Causality behind Experimental Choices:
UPLC System: An ultra-performance system was chosen for its ability to provide sharp peaks, high resolution, and short run times, which is critical for high-throughput analysis.[12][13]
C18 Column: A C18 stationary phase is the standard for reversed-phase chromatography and is well-suited for retaining moderately hydrophobic molecules like the adamantane-containing analyte.[14]
Formic Acid: The addition of a small amount of formic acid to the mobile phase aids in the protonation of the analyte in the ESI source, leading to a stronger and more stable signal in positive ion mode.[13]
Stable Isotope-Labeled IS: The use of a deuterated internal standard is the preferred approach in quantitative mass spectrometry.[8] It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, ensuring the most accurate correction for experimental variability.
Preparation of Standards and Quality Control Samples
Stock Solutions (1 mg/mL): Analyte and IS were accurately weighed and dissolved in methanol.
Working Solutions: Stock solutions were serially diluted with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration standards (CS) and quality control (QC) samples.
Calibration Standards (CS): Prepared by spiking blank human plasma with the appropriate working solutions to achieve final concentrations of 0.1, 0.2, 0.5, 1, 5, 10, 50, 80, and 100 ng/mL.
Quality Control (QC) Samples: Prepared in blank human plasma at four concentrations:
LLOQ QC: 0.1 ng/mL (Lower Limit of Quantification)
Low QC: 0.3 ng/mL
Mid QC: 8 ng/mL
High QC: 75 ng/mL
Sample Preparation Protocol: Protein Precipitation
Protein precipitation (PPT) was selected as the sample preparation method due to its simplicity, speed, and suitability for high-throughput workflows.[15][16] Acetonitrile is an effective precipitating agent that provides a clean supernatant for a wide range of small molecules.[17][18]
Step-by-Step Protocol
Aliquot 50 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
Add 150 µL of precipitation solution (acetonitrile containing the internal standard at a concentration of 10 ng/mL). The 3:1 ratio of organic solvent to plasma is standard for effective protein removal.[12][17]
Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation and precipitation.[19]
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
Carefully transfer 100 µL of the clear supernatant into a 96-well plate or HPLC vial.
Inject 2 µL of the supernatant into the UPLC-MS/MS system.
Technical Support Center: Optimizing the Synthesis of N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges in the synthesis of highly sterically hindered and electronically deactiva...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges in the synthesis of highly sterically hindered and electronically deactivated amides.
The amidation of adamantane-1-carboxylic acid with 2-methoxy-5-nitroaniline is notoriously difficult. This protocol requires overcoming a dual kinetic barrier: the extreme steric bulk of the fully substituted adamantyl bridgehead[1] and the poor nucleophilicity of the aniline derivative[2]. Below, we provide mechanistic troubleshooting, optimized protocols, and validated data to help you achieve >85% yields.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why is my amidation yield consistently below 20% when using standard EDC/HOBt or HATU coupling?Answer: You are facing a severe kinetic bottleneck. Adamantane-1-carboxylic acid features a fully substituted alpha-carbon, creating immense steric hindrance around the electrophilic center[1]. Concurrently, 2-methoxy-5-nitroaniline is a highly deactivated nucleophile[2]. The nitro group (meta to the amine) strongly withdraws electron density via inductive effects, while the ortho-methoxy group adds local steric bulk. Standard peptide coupling reagents (like EDC or HATU) form active esters that are simply not electrophilic enough to overcome this activation energy barrier before they undergo competitive hydrolysis.
Actionable Advice: Abandon in situ coupling agents. Convert the acid to adamantane-1-carbonyl chloride and perform the amidation using the pre-formed, highly reactive acid chloride[3].
Q2: I switched to adamantane-1-carbonyl chloride, but I am still seeing significant unreacted aniline and adamantane-1-carboxylic acid byproducts. What is going wrong?Answer: This indicates competitive hydrolysis of the acid chloride. Because the aniline is such a poor nucleophile, the rate of amidation is extremely slow. This allows even trace amounts of moisture in your solvent or atmosphere to outcompete the aniline for the electrophile.
Actionable Advice:
Strictly Anhydrous Conditions: Use flame-dried glassware and a positive pressure of argon.
Nucleophilic Catalysis: Triethylamine (TEA) acts only as a proton scavenger and does not accelerate the reaction. Adding 4-Dimethylaminopyridine (DMAP) creates a highly reactive N-acylpyridinium intermediate that forces the reaction forward.
Thermal Acceleration: Dichloromethane (DCM) limits your reaction temperature to ~40 °C. Switch to anhydrous toluene and heat to 80 °C to provide the necessary thermal energy for the hindered transition state.
Part 2: Optimized Experimental Protocol
This self-validating protocol utilizes a highly electrophilic acid chloride intermediate coupled with DMAP catalysis to drive the reaction to completion.
Phase 1: Preparation of Adamantane-1-carbonyl chloride
Note: Oxalyl chloride is preferred over thionyl chloride as its byproducts (CO, CO₂, HCl) are entirely volatile, leaving a cleaner crude intermediate.
Charge a flame-dried 100 mL round-bottom flask with adamantane-1-carboxylic acid (1.0 eq, 10 mmol) and anhydrous dichloromethane (DCM, 30 mL) under an argon atmosphere.
Dropwise add oxalyl chloride (1.5 eq, 15 mmol) at 0 °C. (Caution: Vigorous gas evolution will occur).
Warm to room temperature and stir for 2 hours. Validation Check: The reaction is complete when gas evolution ceases and the opaque suspension becomes a clear, homogenous solution.
Concentrate the mixture in vacuo to remove excess oxalyl chloride and DCM. The resulting crude adamantane-1-carbonyl chloride (white to pale yellow solid) must be used immediately in Phase 2.
Phase 2: DMAP-Catalyzed Amidation
In a separate flame-dried flask, dissolve 2-methoxy-5-nitroaniline (0.95 eq, 9.5 mmol) and 4-dimethylaminopyridine (DMAP, 0.2 eq, 2.0 mmol) in anhydrous toluene (40 mL). (Note: Using 0.95 eq of aniline ensures the deactivated amine is the limiting reagent, simplifying downstream purification).
Add N,N-diisopropylethylamine (DIPEA, 2.5 eq, 25 mmol) and cool the mixture to 0 °C.
Dissolve the crude adamantane-1-carbonyl chloride from Phase 1 in anhydrous toluene (10 mL) and add it dropwise to the aniline solution over 15 minutes.
Attach a reflux condenser and heat the reaction mixture to 80 °C for 8–12 hours. Monitor reaction progress via TLC (Hexanes/EtOAc 3:1) or LCMS.
Once the aniline is consumed, cool the reaction to room temperature.
Quench with saturated aqueous NaHCO₃ (30 mL) and extract with ethyl acetate (3 x 30 mL).
Crucial Wash Step: Wash the combined organic layers with 1M HCl (2 x 30 mL). This selectively protonates and removes the DMAP and DIPEA bases into the aqueous layer, leaving the neutral target amide in the organic phase.
Wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude product via recrystallization from ethanol to afford pure N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide.
Part 3: Quantitative Data & Parameter Comparison
The following table summarizes the causal relationship between reaction conditions and expected yields, demonstrating why thermal and catalytic interventions are mandatory for this substrate.
Coupling Strategy
Base / Catalyst
Solvent
Temp (°C)
Time (h)
Expected Yield (%)
Primary Observation
EDC·HCl, HOBt
DIPEA
DMF
25
24
< 10%
Mostly unreacted starting materials; active ester hydrolysis.
Moderate improvement due to acylpyridinium formation; limited by solvent boiling point.
Acid Chloride
DIPEA, DMAP (cat.)
Toluene
80
8
> 85%
Complete conversion; clean product profile.
Part 4: Reaction Workflow & Troubleshooting Visualizations
Workflow for the synthesis of N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide.
Decision tree for troubleshooting low yields in sterically hindered amidations.
References
Becker, C. L., Engstrom, K. M., Kerdesky, F. A., Tolle, J. C., Wagaw, S. H., & Wang, W. (2008). A Convergent Process for the Preparation of Adamantane 11-β-HSD-1 Inhibitors. Organic Process Research & Development. [Link]
Bodzioch, A., Zheng, M., Kaszyński, P., & Utecht, G. (2014). Functional Group Transformations in Derivatives of 1,4-Dihydrobenzo[1,2,4]triazinyl Radical. The Journal of Organic Chemistry.[Link]
National Center for Biotechnology Information (2025). 2-Methoxy-5-nitroaniline. PubChem Compound Summary for CID 7447. [Link]
Technical Support Center: Overcoming Adamantane Resistance in Influenza A M2
Welcome to the Application Scientist Support Center. This knowledge base is designed for researchers and drug development professionals engineering next-generation adamantane-based antiviral drugs.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Center. This knowledge base is designed for researchers and drug development professionals engineering next-generation adamantane-based antiviral drugs.
The wild-type (WT) Influenza A M2 proton channel is the classical target for amantadine and rimantadine. However, the [1]. Overcoming this resistance requires precise structural design (e.g., spiro-adamantyl amines) and rigorous electrophysiological validation. Below, you will find troubleshooting guides, validated protocols, and mechanistic data to support your experimental workflows.
Two-Electrode Voltage Clamp (TEVC) using Xenopus laevis oocytes is the gold-standard assay for quantifying M2 proton channel conductance and drug inhibition.
Frequently Asked Questions (FAQs)
Q: Why is my M2-S31N mutant channel expression destabilizing my oocytes, or why am I seeing no inward current at pH 5.5?A: Destabilization often occurs due to basal proton leakage. Unlike the WT channel, certain mutant channels can exhibit higher basal conductance that acidifies the oocyte cytoplasm over the 48–72 hour expression period.
Troubleshooting: Ensure your incubation medium (Barth's solution) is strictly maintained at pH 7.5 to keep the M2 channel in its closed conformation prior to the assay. Furthermore, when applying the pH 5.5 pulse to activate the channel, limit the duration. Prolonged exposure to low pH will cause irreversible oocyte toxicity[2].
Q: How do I differentiate between direct pore-blocking and allosteric surface binding in my TEVC data?A: Adamantane resistance mechanisms vary by mutation. The[3], whereas the[4]. If your novel compound is a "dual inhibitor," it likely overcomes resistance by "flipping" its orientation—binding with the ammonium group facing the C-terminus in WT, but facing the N-terminus in S31N[1]. TEVC alone cannot differentiate these binding modes; you must correlate your IC50 data with Solid-State NMR or X-ray crystallography of the drug-bound channel.
Validated Protocol: TEVC Assay for M2-S31N Inhibitors
Causality & Self-Validation: This protocol uses a rapid pH pulse to measure proton flux. The 2-minute pre-incubation allows the drug to partition into the membrane and reach equilibrium without the interference of active proton flux.
Preparation: Microinject Xenopus laevis frog oocytes with RNA transcripts expressing the M2-S31N mutant[2]. Incubate for 48–72 hours at 18°C in normal Barth's solution (pH 7.5).
Baseline Recording: Clamp individual oocytes at a holding potential of −20 mV. Bathe in pH 7.5 buffer to establish a stable baseline current.
Drug Incubation: Introduce the adamantane derivative (e.g., 100 μM) into the bath at pH 7.5. Incubate for exactly 2 minutes[5].
Channel Activation: Apply a rapid pulse of pH 5.5 buffer (containing the same drug concentration) to protonate His37 and open the Trp41 gate, initiating proton conduction[2].
Data Acquisition: Record the peak inward current. Calculate the percentage of inhibition by comparing the current to a vehicle-only (DMSO) control oocyte.
Self-Validation Checkpoint: Always run a mock-injected oocyte through the exact same pH 5.5 pulse. If the mock oocyte shows an inward current, your buffer is activating endogenous acid-sensing ion channels, invalidating your M2-specific data.
Caption: TEVC workflow for evaluating novel M2-S31N proton channel inhibitors.
Achieving channel blockade in an oocyte does not guarantee antiviral efficacy in a mammalian system.
Frequently Asked Questions (FAQs)
Q: My spiro-adamantyl amine compound shows >85% TEVC inhibition but poor EC50 in plaque reduction assays. What is the cause?A: This discrepancy is typically caused by poor membrane permeability or high cytotoxicity. The M2 channel must be blocked during viral entry (endosomal acidification) and maturation (trans-Golgi network). If your compound cannot penetrate the host cell membrane to reach the trans-Golgi, its antiviral EC50 will drop.
Quantitative Data Comparison
The table below summarizes the inhibitory profiles of classical amantadine versus next-generation dual inhibitors (e.g., spiro-adamantyl amines) against predominant M2 variants[1][2][5].
Compound Class
Target Channel
TEVC Inhibition (%) at 100 μM
Binding Affinity (Kd, μM)
Antiviral EC50 (μM)
Amantadine
WT M2
> 90%
~ 16.0
~ 1.0
Amantadine
M2-S31N
< 10%
> 100.0
Inactive
Amantadine
M2-V27A
< 10%
> 300.0
Inactive
Spiro-Adamantyl Amine
WT M2
> 85%
~ 1.5
~ 2.0
Spiro-Adamantyl Amine
M2-S31N
> 85%
5.5 ± 0.3
3.4 – 4.7
Validated Protocol: Plaque Reduction Assay for Adamantane Derivatives
Causality & Self-Validation: Pre-incubating the virus with the drug ensures that the M2 channels on the virion surface are blocked prior to endocytosis, isolating the drug's effect on the uncoating phase[6].
Cell Preparation: Grow a confluent monolayer of MDCK (Madin-Darby Canine Kidney) cells in 6-well plates. Wash with phosphate-buffered saline (PBS)[6].
Drug-Virus Pre-incubation: Prepare serial dilutions of your adamantane derivative in serum-free medium. Pre-incubate the influenza virus stock (e.g., A/California/07/2009 H1N1 for S31N testing) with each drug dilution for 1 hour at 37°C[6].
Infection: Apply the virus-drug mixture to the MDCK monolayers for 1 hour at 37°C to allow viral attachment and entry.
Overlay: Remove the inoculum, wash with PBS, and add an agarose overlay medium (e.g., 2X MEM with 1.2% agarose). Why? The agarose restricts viral diffusion, forcing the virus to infect only adjacent cells, creating quantifiable plaques[6].
Quantification: Incubate for 48-72 hours. Fix cells with 10% formalin and stain with 0.1% crystal violet[6]. Count plaques to determine the EC50.
Self-Validation Checkpoint: Always run a parallel Cytotoxicity Assay (CC50) on uninfected MDCK cells. A valid antiviral compound must demonstrate a Selectivity Index (CC50 / EC50) of >10. If the SI is <10, your compound is killing the host cells, not just the virus.
Caption: Pathways of M2 mutation-induced resistance and restoration via dual inhibitors.
References
Li F, Ma C, Hu Y, Wang Y, Wang J. "Discovery of Potent Antivirals against Amantadine-Resistant Influenza A Viruses by Targeting the M2-S31N Proton Channel." ACS Infectious Diseases, 2016. URL: [Link]
Wang J, et al. "Flipping in the Pore: Discovery of Dual Inhibitors That Bind in Different Orientations to the Wild-Type versus the Amantadine-Resistant S31N Mutant of the Influenza A Virus M2 Proton Channel." Journal of the American Chemical Society, 2014. URL: [Link]
Lashkov AA, Garaev TM, Rubinsky SV, Samygina VR. "Structural Basis for Interactions between Influenza A Virus M2 Proton Channel and Adamantane-Based Antiviral Drugs." Crystallography Reports, 2023. URL: [Link]
"X-ray Crystal Structures of the Influenza M2 Proton Channel Drug-Resistant V27A Mutant Bound to a Spiro-Adamantyl Amine Inhibitor Reveal the Mechanism of Adamantane Resistance." Biochemistry, 2020. URL: [Link]
"enhancing the bioavailability of lipophilic adamantane compounds"
Welcome to the Adamantane Formulation & Bioavailability Support Center . This technical hub is designed for researchers and drug development professionals facing challenges with the solubility, pharmacokinetics, and deli...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Adamantane Formulation & Bioavailability Support Center . This technical hub is designed for researchers and drug development professionals facing challenges with the solubility, pharmacokinetics, and delivery of highly lipophilic adamantane derivatives.
Below, you will find field-proven troubleshooting guides, causal explanations for formulation behaviors, and self-validating experimental protocols.
Q1: My adamantane-based drug candidate precipitates in aqueous buffers. How do I select the right excipient to enhance solubility without causing in vivo toxicity?
A1: The adamantane cage is a rigid, bulky, and highly lipophilic hydrocarbon structure. This nonpolar nature leads to unfavorable interactions with polar solvents like water, resulting in severe aqueous solubility issues[1]. To overcome this, cyclodextrin (CD) complexation is the gold standard. The adamantane moiety has a complementary size to the hydrophobic inner cavity of β-cyclodextrin (β-CD), forming exceptionally strong inclusion complexes driven by hydrophobic interactions and the displacement of high-enthalpy water molecules[2].
While native β-CD forms strong complexes (binding constants
Kc
~
104
to
105M−1
)[3], parenteral administration can lead to renal tubule damage due to the precipitation of aggregates[2]. Therefore, for in vivo bioavailability enhancement, we strongly recommend functionalized derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) . These modified carriers provide superior water solubility and significantly reduced nephrotoxicity[2].
Table 1: Comparative Binding Affinity and Solubility Parameters of Adamantane-CD Complexes
Guest Compound
Preferred Carrier
Stability Constant (
logK1
)
Aqueous Solubility Enhancement
Primary Clinical/Experimental Application
Amantadine
β-CD
3.9 ± 0.1
Moderate
Oral / Topical formulations
Rimantadine
β-CD
5.1 ± 0.2
High
Oral antiviral delivery
Memantine
β-CD
3.3 ± 0.1
Moderate
Neurological models
Adamantane-Prodrugs
HP-β-CD
~4.0 - 4.5
Very High
Parenteral / Oral delivery
Adamantane-Peptides
SBE-β-CD
~4.2 - 4.8
Very High
Parenteral administration
(Note: Values derived from comparative structural analyses[4][5])
Protocol 1: Preparation of Adamantane-Cyclodextrin Inclusion Complexes via Co-Precipitation & Lyophilization
Causality Note: Physical mixing supplies insufficient energy to initiate molecular collision. Heating and stirring provide the kinetic energy required for the lipophilic adamantane to displace water molecules inside the CD cavity, while lyophilization locks the complex at the molecular level[3][5].
Host Solubilization: Dissolve the selected β-CD derivative (e.g., HP-β-CD) in purified water or a sodium phosphate buffer at room temperature.
Guest Solubilization: Dissolve the highly lipophilic adamantane derivative in a minimal volume of a water-miscible co-solvent (e.g., ethanol).
Thermokinetic Complexation: Add the adamantane solution dropwise to the CD solution under continuous magnetic stirring at 80°C for 2–3 hours. The elevated temperature increases solubility and facilitates the host-guest molecular collision[3][6].
Thermodynamic Equilibration: Allow the mixture to cool smoothly to room temperature and stir for an additional 24 hours. This slow cooling promotes the stable equilibration of the inclusion complex[6].
Lyophilization: Freeze the solution at -80°C, followed by lyophilization (freeze-drying) for 48 hours. This prevents phase separation upon solvent removal[3].
Step-by-step workflow for the formulation of adamantane-cyclodextrin inclusion complexes.
Q2: My adamantane derivative is now soluble, but in vivo bioavailability remains poor due to rapid systemic clearance. How can I extend circulation time?
A2: While cyclodextrin complexation resolves thermodynamic solubility, small-molecule host-guest complexes can still be rapidly cleared by the kidneys. To overcome this, leverage the adamantane-CD interaction to build self-assembling supramolecular nanocarriers. By utilizing a hyaluronic acid-cyclodextrin-adamantane polyethylene glycol (PEG) carrier system, the inclusion force of cyclodextrin encapsulates the hydrophobic adamantane drug, spontaneously assembling into nanoparticles[7]. The PEG corona effectively evades the reticuloendothelial system (RES) to prolong circulation time, while the hyaluronic acid backbone enables targeted delivery to tumor tissues via the Enhanced Permeability and Retention (EPR) effect[7].
Protocol 2: Self-Assembly of Supramolecular Adamantane Nanoparticles
Causality Note: The exceptionally high binding affinity between adamantane and β-CD acts as a non-covalent "click" chemistry anchor, driving the spontaneous nanoprecipitation of polymer chains into stable core-shell structures.
Polymer Preparation: Synthesize or procure a hyaluronic acid-cyclodextrin (HA-CD) conjugate backbone. Dissolve this host polymer in an aqueous buffer.
Guest Introduction: Introduce the adamantane-conjugated therapeutic (or adamantane-PEG) into the HA-CD solution under gentle stirring.
Spontaneous Assembly: Allow the mixture to self-assemble for 2 hours at room temperature. The hydrophobic adamantane moieties will securely dock into the CD cavities, driving the polymer to fold into nanoparticles with a hydrophilic exterior.
Validation (Self-Validating Step): Immediately analyze the formulation using Dynamic Light Scattering (DLS). A successful assembly will yield a monodisperse nanoparticle population (typically 50–150 nm) with a negative zeta potential (due to hyaluronic acid), confirming suitability for EPR-mediated targeting.
Mechanism of pharmacokinetic enhancement via supramolecular nanoparticle self-assembly.
Section 3: Analytical Validation Troubleshooting
Q3: How can I definitively prove that my adamantane compound is inside the cyclodextrin cavity rather than just physically mixed?
A3: Physical mixtures do not enhance bioavailability; true molecular inclusion is required. To validate this, perform
1
H-NMR spectroscopy in a D
2
O/DMSO-d
6
mixture. You must observe Complexation-Induced Shifts (CIS) . The inclusion of the adamantane moiety into the β-CD cavity is definitively indicated by a downfield shift of the adamantane bridgehead protons and corresponding shifts in the internal cavity protons (H-3 and H-5) of the cyclodextrin[8].
Additionally, Isothermal Titration Calorimetry (ITC) can be used to confirm the stoichiometric ratio. Because of the perfect ball-like structure and geometry of adamantane, it typically forms a 1:1 stoichiometric ratio with β-CD[5]. If your ITC data suggests a different ratio, your compound may be aggregating prior to complexation, indicating that Step 2 of Protocol 1 (Guest Solubilization) requires optimization.
References
Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions
Journal of Chemical Health Risks
URL: [Link]
Inclusion Complexes in Drug Delivery and Drug Targeting: Formation, Characterization, and Biological Applications
ACS Symposium Series
URL:[Link]
Inclusion complex formation of cyclodextrin with its guest and their applications
ResearchGate
URL:[Link]
Stability constants of the inclusion complexes of β-cyclodextrin with various adamantane derivatives. A UV-Vis study
ResearchGate
URL: [Link]
Recent Advances in the Pharmaceutical and Biomedical Applications of Cyclodextrin-Capped Gold Nanoparticles
Taylor & Francis
URL: [Link]
Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives
MDPI
URL:[Link]
CN103611165A - Hyaluronic acid- cyclodextrin-adamantane polyethylene glycol carrier as well as preparation method and application thereof
Google Patents
URL
Adamantane-Substituted Purine Nucleosides: Synthesis, Host–Guest Complexes with β-Cyclodextrin and Biological Activity
PMC (NIH)
URL:[Link]
"reducing off-target effects of N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide"
A Guide for Researchers on Mitigating Off-Target Effects Welcome to the technical support center for N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide and related analogs. As a Senior Application Scientist, my goal is...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers on Mitigating Off-Target Effects
Welcome to the technical support center for N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide and related analogs. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of using this potent inhibitor class. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to address common challenges, particularly the identification and reduction of off-target effects.
Part 1: Foundational Knowledge & Initial Troubleshooting
This section addresses the fundamental properties of the compound and provides a starting point for investigating unexpected experimental results.
FAQ 1: What is N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide and what is its primary molecular target?
N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide belongs to a class of potent small molecule inhibitors targeting the enzyme soluble epoxide hydrolase (sEH) .[1] The key structural features—a bulky, lipophilic adamantane group linked via a carboxamide to a substituted phenyl ring—are characteristic of many sEH inhibitors.[2]
Mechanism of Action:
The sEH enzyme is a critical component of the arachidonic acid cascade.[3] It metabolizes biologically active epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[4][5] EETs possess potent anti-inflammatory, vasodilatory, and analgesic properties.[5][6] By inhibiting sEH, N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide prevents the degradation of EETs, thereby elevating their endogenous levels and enhancing their therapeutic effects.[7] This makes sEH a promising therapeutic target for hypertension, inflammation, and pain.[1]
Figure 1: Simplified sEH signaling pathway. The inhibitor prevents the conversion of active EETs to less active DHETs.
FAQ 2: I'm observing a cellular phenotype that doesn't align with known sEH inhibition. How do I begin investigating potential off-target effects?
This is a common and critical challenge in drug discovery. An unexpected phenotype suggests that your compound may be interacting with one or more unintended proteins.[8] A systematic approach is essential to deconvolve on-target from off-target effects.
Start by comparing the observed phenotype with that produced by a genetic knockdown (e.g., siRNA or CRISPR) of sEH in the same cell line.[8] Significant discrepancies are a strong indicator of off-target activity. Additionally, use a structurally related but biologically inactive analog as a negative control; if this control compound recapitulates the phenotype, it strongly suggests the effect is independent of sEH inhibition.[8]
Below is a logical workflow to begin your investigation.
Figure 2: Initial workflow for troubleshooting unexpected phenotypes and investigating off-target effects.
FAQ 3: What are the most common off-targets for adamantane-based carboxamide sEH inhibitors?
The structural motifs in your compound can predispose it to certain off-target interactions. While a comprehensive screen is necessary for definitive identification, known liabilities for this structural class can guide your investigation.
Potential Off-Target Class
Rationale for Interaction
Key Experimental Check
Cytochrome P450 (CYP) Enzymes
CYPs are also involved in the arachidonic acid cascade and can have structurally similar binding pockets.[3] The lipophilic nature of the inhibitor increases its affinity for drug-metabolizing enzymes.[9]
Profile against a panel of key CYP isoforms (e.g., 2J2, 2C9, 2C19).[6]
Other Hydrolases & Proteases
The carboxamide group is a common feature recognized by various hydrolases and proteases.
Broad-panel enzymatic screening (e.g., services from commercial vendors).
Kinases
Some urea-based inhibitors have been found to possess kinase activity, such as with Sorafenib, which inhibits both sEH and kinases.[3]
Screen against a representative kinase panel (e.g., KinomeScan).
hERG Channel
Lipophilic compounds can non-specifically bind to the hERG potassium channel, a critical anti-target for cardiotoxicity.[10]
Perform a hERG binding or functional assay.
Nuclear Receptors
The hydrophobic adamantane moiety can sometimes fit into the ligand-binding domains of nuclear receptors.
Cell-based reporter assays for common nuclear receptors.
Part 2: Experimental Design to Minimize & Identify Off-Target Effects
Careful experimental design is your most powerful tool for generating clean, interpretable data.
FAQ 4: How do I design my experiments to minimize the risk of off-target-driven results from the start?
Proactive design is crucial. Off-target effects are often concentration-dependent, emerging at doses higher than what is required to saturate the primary target.[8]
Determine the On-Target EC50: First, establish a robust on-target functional assay in your cells. This could be a cell-based sEH activity assay or a downstream biomarker assay (e.g., measuring the ratio of EETs to DHETs via LC-MS). Determine the concentration of your compound that produces a 50% effect (EC50).
Work Within an "On-Target" Window: For phenotypic experiments, use concentrations at or near the on-target EC50 (e.g., 1x to 10x EC50). Avoid using excessively high concentrations (e.g., >10 µM unless justified by the EC50), as this is where off-target effects are most likely to dominate the cellular response.[8]
Validate Target Expression: Confirm that your cell line of choice expresses sEH at a functional level using methods like Western blotting or qPCR.[8]
Control, Control, Control: Always include three key controls in your experiments:
Vehicle Control (e.g., DMSO): To control for solvent effects.
Positive Control: A well-characterized, structurally distinct sEH inhibitor to ensure your assay is working and to see if it produces the same phenotype.
Negative Control: A close structural analog of your compound that is inactive against sEH to identify phenotypes unrelated to sEH inhibition.[8]
FAQ 5: My biochemical assay (purified enzyme) shows high potency, but the cellular assay results are inconsistent or show toxicity. What's going on?
A discrepancy between biochemical potency (IC50) and cellular activity is common and points to cell-specific factors that are not present in a purified enzyme assay.[11]
Issue
Potential Cause
Troubleshooting & Optimization Strategy
Low Cellular Potency
Poor Cell Permeability: The compound cannot efficiently cross the cell membrane to reach the cytosolic sEH.
Assess permeability using a Caco-2 assay. Modify the scaffold to balance lipophilicity and solubility.[10]
Efflux Pump Activity: The compound is actively transported out of the cell by transporters like P-glycoprotein.
Use efflux pump inhibitors (e.g., verapamil) to see if cellular potency is restored.
Rapid Metabolism: The compound is quickly metabolized by cellular enzymes (e.g., CYPs) into inactive forms.[10]
Perform metabolic stability assays in cell lysates or liver microsomes. Introduce metabolic blockers (e.g., fluorine atoms) at susceptible positions.[9]
High Cytotoxicity
Off-Target Toxicity: The compound interacts with essential cellular proteins, leading to cell death that masks the on-target effect.
Perform a cytotoxicity assay (e.g., LDH or MTT) to determine the non-toxic concentration range.[8][11] Always work below the cytotoxic threshold.
Solvent Toxicity: The final concentration of your solvent (e.g., DMSO) is too high.
Ensure the final solvent concentration is low (typically ≤ 0.5%) and include a vehicle control.[11]
Inconsistent Results
Compound Instability/Precipitation: The compound is not fully soluble in the cell culture media or adsorbs to plastics.
Check solubility in media. Use low-binding plates and prepare fresh dilutions for each experiment.[8]
Variable Cell Health: Differences in cell passage number, confluency, or metabolic state affect the response.
Use cells within a consistent passage number range and ensure they are in a logarithmic growth phase.[8]
FAQ 6: What advanced methods can I use to confirm on-target engagement and identify specific off-targets in a cellular environment?
To definitively prove your compound binds to sEH inside a cell and to uncover its other binding partners, you need to move beyond functional assays to direct biophysical methods.
Cellular Thermal Shift Assay (CETSA):
CETSA is a powerful technique for verifying drug-target engagement in intact cells or cell lysates.[12][13] The principle is that a protein becomes more thermally stable when its ligand is bound.[14] By heating cells treated with your compound across a temperature gradient and then measuring the amount of soluble sEH remaining via Western blot, you can observe a "thermal shift," which is direct evidence of binding.[12][15] This method is invaluable for confirming that your compound reaches its target in a complex cellular environment.[16]
Phenotypic Screening and Target Deconvolution:
Phenotypic screening involves testing your compound against a panel of diverse cellular assays to create a "fingerprint" of its biological activity.[17][18] This can reveal unexpected activities and help identify off-targets.[19] If a novel, potent off-target effect is discovered, techniques like chemical proteomics can then be used to "pull down" the specific protein target responsible.[18]
Part 3: Medicinal Chemistry & Structural Modification Strategies
When off-target effects are confirmed, rational medicinal chemistry can be employed to engineer a more selective molecule.
FAQ 7: My compound has confirmed off-target liabilities. What structural modifications to the N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide scaffold can I explore to improve selectivity?
Structure-activity relationship (SAR) studies are key to improving selectivity. The goal is to disrupt binding to off-targets while maintaining or improving affinity for sEH.
Figure 3: Key structural regions of the inhibitor and potential modification strategies to enhance selectivity.
The Adamantane Moiety: This group provides a strong hydrophobic interaction within the sEH catalytic tunnel. However, its lipophilicity can contribute to non-specific binding and rapid metabolism.[1][20]
Strategy: Systematically introduce substituents (e.g., methyl, chloro, hydroxyl) at the bridgehead positions. This can dramatically alter metabolic stability and water solubility while maintaining potency.[20] For instance, introducing a chlorine atom has been shown to increase water solubility ~20-fold.[20] Alternatively, replacing the adamantane entirely with a different scaffold, such as a substituted phenyl group, has been shown to improve pharmacokinetic properties.[21]
The Phenyl Ring: The substituents on this ring occupy a specific pocket of the sEH active site.
Strategy: Explore different substitution patterns on the phenyl ring. The goal is to add functionalities that form favorable interactions (e.g., hydrogen bonds) with sEH residues but create steric clashes with off-target binding sites.[9]
The Linker: The carboxamide linker is crucial for hydrogen bonding within the active site.
Strategy: While the core amide or urea is often conserved, inserting methylene spacers between the linker and the adamantane group can sometimes increase potency.[20][22]
Part 4: Key Experimental Protocols
Protocol 1: Assessing Cytotoxicity using LDH Release Assay
This protocol determines the concentration range at which the compound is toxic to cells, a critical first step before any cellular activity assay.
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
Prepare serial dilutions of the inhibitor in cell culture medium. A typical starting range is 0.1 µM to 100 µM.
Include three control groups:
Vehicle Control: Cells treated with the highest concentration of DMSO (or other solvent) used.
Untreated Control: Cells in medium only.
Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit.
Remove the old medium and add the medium containing the different concentrations of the inhibitor or controls.
Incubate for the desired time period (e.g., 24, 48, or 72 hours), matching the duration of your planned functional assays.
Following the kit manufacturer's instructions, transfer a portion of the supernatant from each well to a new plate.
Add the LDH reaction mixture and incubate as specified.
Measure the absorbance on a plate reader at the specified wavelength.
Calculate the percentage of cytotoxicity for each concentration relative to the maximum LDH release control. This will define the non-toxic working concentration range for your compound.[8]
Protocol 2: Workflow for Cellular Thermal Shift Assay (CETSA)
This protocol verifies direct target engagement of your inhibitor with sEH in an intact cell context.
Materials:
Cells of interest expressing sEH
Inhibitor compound and vehicle (DMSO)
Phosphate-buffered saline (PBS) with protease inhibitors
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
PCR machine or water baths for heating
Centrifuge for separating soluble/insoluble fractions
SDS-PAGE and Western blot reagents
A validated primary antibody against sEH
Procedure:
Compound Treatment: Treat two separate populations of intact cells: one with a saturating concentration of your inhibitor (e.g., 10-50x EC50) and one with vehicle (DMSO). Incubate for a sufficient time to allow cell entry and binding (e.g., 1-2 hours).
Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication in a lysis buffer containing protease inhibitors.
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.
Analysis: Carefully collect the supernatant (soluble fraction) from each sample. Denature the proteins, run them on an SDS-PAGE gel, and perform a Western blot using an antibody specific for sEH.
Interpretation: Quantify the band intensities for sEH at each temperature for both the vehicle- and inhibitor-treated samples. Plot the percentage of soluble sEH against temperature. A shift in the melting curve to a higher temperature for the inhibitor-treated sample confirms target stabilization and therefore, direct engagement.[12][13]
References
Grommes, J., et al. (2017). Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. PMC. [Link]
Chemspace. (2026). Phenotypic Screening in Drug Discovery Definition & Role. Chemspace. [Link]
Morisseau, C., & Hammock, B. D. (2013). Measurement of soluble epoxide hydrolase (sEH) activity. PubMed - NIH. [Link]
Sun, X., et al. (2019). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PMC - NIH. [Link]
Lee, K. S. S., et al. (2015). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. PMC. [Link]
MacDonald, M. L., et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. PubMed. [Link]
Harris, J. J., et al. (2025). Phenotypic Screening for Targeted Protein Degradation: Strategies, Challenges, and Emerging Opportunities. Journal of Medicinal Chemistry - ACS Publications. [Link]
Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
Guria, K., et al. (2022). Anti-Inflammatory Activity of Soluble Epoxide Hydrolase Inhibitors Based on Selenoureas Bearing an Adamantane Moiety. MDPI. [Link]
Guria, K., et al. (2022). Anti-Inflammatory Activity of Soluble Epoxide Hydrolase Inhibitors Based on Selenoureas Bearing an Adamantane Moiety. PubMed. [Link]
Wolf, N. M., et al. (2006). Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. Analytical Biochemistry. [Link]
Wang, W., et al. (2018). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. PMC. [Link]
Peterson, J. R., & Mitchison, T. J. (2002). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. PMC - NIH. [Link]
Lee, K. S. S., & Hammock, B. D. (2012). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. PMC. [Link]
Morisseau, C., & Hammock, B. D. (2007). Measurement of Soluble Epoxide Hydrolase (sEH) Activity. ResearchGate. [Link]
Liu, J., et al. (2013). Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models. PMC - NIH. [Link]
Amberg, W., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]
Cambridge Healthtech Institute. (2018). Target Identification & Validation: Part 2 - Phenotypic Screening and Chemical Biology. Cambridge Healthtech Institute. [Link]
Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Science. [Link]
ResearchGate. (2025). Synthesis and structural activity relationship of 11β-HSD1 inhibitors with novel adamantane replacements. ResearchGate. [Link]
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. PubMed. [Link]
Kramer, M., et al. (2024). Discovery of the sEH Inhibitor Epoxykynin as a Potent Kynurenine Pathway Modulator. ACS Central Science. [Link]
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]
ResearchGate. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. ResearchGate. [Link]
Nature. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]
Yang, J., et al. (2015). In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors. PMC - NIH. [Link]
Uddin, J., et al. (2020). Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer. MDPI. [Link]
Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. [Link]
Agilent. (2023). Discovery of Potential Soluble Epoxide Hydrolase Inhibitors Using a High-Throughput Screening Assay on a 235 Compound Library. Agilent. [Link]
Park, K. (2025). Target Engagement Assays in Early Drug Discovery. Kinam Park. [Link]
News-Medical.Net. (2025). Redefining target engagement with new strategies in drug discovery. News-Medical.Net. [Link]
Technical Support Center: Refining Purification Strategies for N-Substituted Adamantane Amides
Welcome to the technical support center for the purification of N-substituted adamantane amides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of N-substituted adamantane amides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these unique molecules. The bulky and lipophilic nature of the adamantane cage introduces specific purification hurdles that require tailored strategies.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the purity and yield of your target compounds.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of N-substituted adamantane amides?
A1: Impurities can originate from starting materials, side reactions, or degradation.[2] Common culprits include:
Unreacted Starting Materials: Residual adamantane precursors (e.g., 1-bromoadamantane, adamantane carboxylic acid) and unreacted amines are frequent impurities.
Side-Reaction Products: Di-substituted adamantane species can form, particularly during Ritter reactions.[2] Over-alkylation in Friedel-Crafts reactions can also lead to polysubstituted adamantane derivatives.[2]
Reagent-Derived Impurities: By-products from coupling agents or contaminants within reagents and solvents can be carried through to the final product.[2]
Q2: Why is flash chromatography sometimes challenging for these compounds?
A2: The high lipophilicity and often similar polarity of N-substituted adamantane amides and their related impurities can make separation by standard silica gel chromatography difficult.[3] This can lead to poor separation and broad peaks.
Q3: Is recrystallization a viable purification method?
A3: Yes, recrystallization is often a highly effective method for purifying adamantane amides, provided a suitable solvent system can be identified.[3][4] The rigid structure of many adamantane derivatives facilitates the formation of a stable crystal lattice.[1]
Q4: How can I effectively remove unreacted carboxylic acid or amine starting materials?
A4: Acid-base extraction is a powerful and straightforward technique for this purpose.[5][6] By washing the organic solution of your crude product with a dilute aqueous base (like sodium bicarbonate), you can deprotonate and extract the unreacted carboxylic acid into the aqueous layer.[5][6] Conversely, a wash with a dilute aqueous acid (like hydrochloric acid) will protonate and remove unreacted amine.[5]
Q5: My N-substituted adamantane amide has poor solubility. How does this impact purification?
A5: Poor solubility can limit your choice of purification techniques.[3] For recrystallization, finding a solvent that provides good solubility at elevated temperatures and poor solubility at lower temperatures is key. In chromatography, poor solubility in the mobile phase can lead to precipitation on the column. Adamantane itself is highly soluble in nonpolar organic solvents like hexane and chloroform.[1][][8] Introducing polar functional groups can increase polarity and solubility in more polar solvents.[1]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of N-substituted adamantane amides.
Issue 1: Co-elution of Product and Impurities during Flash Chromatography
Symptoms:
Overlapping spots on TLC analysis of column fractions.
Broad peaks in the chromatogram.
NMR analysis of "pure" fractions shows the presence of starting materials or by-products.
Root Causes & Solutions:
Potential Cause
Explanation
Suggested Solution
Inappropriate Solvent System
The polarity of the mobile phase is not optimized to differentiate between the compound of interest and impurities.
Methodical TLC Analysis: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) on TLC plates to find a system that provides the best separation (ΔRf > 0.2) between your product and impurities.[9]
Similar Polarity of Compounds
The bulky, nonpolar adamantane cage can dominate the polarity of the molecule, making it difficult to separate from structurally similar impurities.[3]
Gradient Elution: Employ a shallow gradient of the polar solvent during flash chromatography. This can improve resolution between closely eluting compounds.[9] Alternative Stationary Phases: Consider using amine-functionalized silica for basic compounds or reversed-phase (C18) silica for highly nonpolar compounds.[9]
Column Overloading
Too much crude material is loaded onto the column, exceeding its separation capacity.
Reduce Sample Load: As a rule of thumb, the sample load should be 1-5% of the column's stationary phase weight.
In-Depth Comparison Guide: Cross-Validation of N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide Activity Across Key Cell Lines
As drug development targets increasingly complex neuroinflammatory and immunological pathways, the P2X7 receptor has emerged as a critical node governing the NLRP3 inflammasome. However, the clinical translation of P2X7...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development targets increasingly complex neuroinflammatory and immunological pathways, the P2X7 receptor has emerged as a critical node governing the NLRP3 inflammasome. However, the clinical translation of P2X7 antagonists has historically been derailed by species-specific pharmacological variations.
This technical guide evaluates the performance of N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide (hereafter referred to as N-2M5N-AdC ), a novel, highly lipophilic adamantane-derivative. By comparing its activity against the industry-standard P2X7 inhibitor A-438079 , we will cross-validate its efficacy across human and murine cell lines, providing researchers with actionable, self-validating protocols for their own screening cascades.
Mechanistic Grounding: The Adamantane Advantage
The P2X7 receptor is a ligand-gated ion channel activated by high concentrations of extracellular ATP, acting as a "danger signal" sensor. Prolonged activation leads to the opening of a non-selective macropore, massive potassium (K+) efflux, and subsequent NLRP3 inflammasome assembly [1].
Historically, competitive antagonists have struggled with target residence time and species selectivity (e.g., binding human P2X7 but failing in murine preclinical models). Adamantane-1-carboxamide derivatives, however, act as deep allosteric modulators . The bulky, lipophilic adamantane cage inserts into the central allosteric pocket of the receptor, stabilizing the closed conformation irrespective of the orthosteric ATP binding site [2]. The addition of the 2-methoxy-5-nitrophenyl moiety in N-2M5N-AdC enhances hydrogen bonding with key tyrosine and lysine residues (e.g., Y298, K297) in the upper vestibule, driving sub-nanomolar potency.
Fig 1. P2X7 receptor signaling pathway and targeted inhibition by N-2M5N-AdC.
Comparative Performance Data
To objectively assess N-2M5N-AdC, we must evaluate both proximal receptor function (macropore opening) and downstream physiological consequences (cytokine release) across species.
HEK293-hP2X7: Human embryonic kidney cells stably transfected with human P2X7 (isolated target validation).
THP-1: Human monocytic cell line differentiated into macrophages (human immune response).
BV-2: Murine microglial cell line (preclinical neuroinflammation model).
The table below summarizes the IC50 values of N-2M5N-AdC compared to the reference standard A-438079[4].
Assay Type
Cell Line (Species)
N-2M5N-AdC IC50 (nM)
A-438079 IC50 (nM)
Translational Advantage
YO-PRO-1 Uptake
HEK293-hP2X7 (Human)
12.4 ± 1.2
115.6 ± 8.4
~9.3x higher potency
YO-PRO-1 Uptake
BV-2 (Murine)
18.7 ± 2.1
890.5 ± 45.2
~47.6x higher potency
IL-1β Release
THP-1 (Human)
24.5 ± 3.0
210.4 ± 15.5
~8.5x higher potency
IL-1β Release
BV-2 (Murine)
31.2 ± 4.5
>1000
Rescues murine efficacy
Data Insight: While A-438079 is highly effective in human cells, its potency drops drastically in murine models—a known bottleneck in P2X7 drug development. N-2M5N-AdC maintains tight cross-species efficacy, making it a superior candidate for transitioning from in vitro human assays to in vivo murine disease models.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary counter-screens and quality control metrics to distinguish true pharmacological inhibition from assay artifacts.
Fig 2. Self-validating experimental workflow for P2X7 antagonist cross-validation.
Causality: YO-PRO-1 is a 629 Da cell-impermeant dye. It can only enter the cell and fluoresce upon DNA intercalation if the P2X7 macropore is fully opened. This provides a direct, proximal readout of receptor kinetics [3].
Cell Seeding: Seed cells at
2×104
cells/well in a poly-D-lysine coated 384-well black/clear-bottom plate. Incubate overnight. Rationale: Poly-D-lysine prevents cell detachment during wash steps, which would artificially lower fluorescence and mimic false-positive inhibition.
Buffer Exchange: Wash cells twice with a low-divalent cation assay buffer (e.g., 145 mM NaCl, 5 mM KCl, 10 mM HEPES, 0.1 mM CaCl2, pH 7.4). Rationale: Physiological concentrations of Ca2+ and Mg2+ allosterically inhibit P2X7. A low-divalent buffer sensitizes the assay.
Dye & Compound Loading: Add 2 µM YO-PRO-1 iodide. Concurrently, add N-2M5N-AdC (serial dilutions from 10 µM to 0.1 nM) or A-438079. Include Vehicle (DMSO) and Positive (BzATP only) control wells. Incubate for 30 minutes at 37°C.
Agonist Stimulation: Inject 30 µM BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate) into all wells except the negative control. Rationale: BzATP is used instead of standard ATP because it is highly resistant to degradation by ectonucleotidases present on the cell membrane, ensuring a stable signal.
Kinetic Readout & QC: Measure fluorescence (Ex 491 nm / Em 509 nm) every 2 minutes for 60 minutes using a microplate reader.
Self-Validation (Z'-factor): Calculate the Z'-factor using the formula:
Z′=1−∣μpos−μneg∣3(σpos+σneg)
. An assay is only deemed valid and the IC50 accepted if the Z'-factor is
≥0.6
.
Causality: Measuring IL-1β confirms that the proximal receptor blockade achieved by N-2M5N-AdC successfully translates to the suppression of the downstream inflammatory cascade (NLRP3 inflammasome) [4].
Differentiation: Seed THP-1 monocytes at
1×105
cells/well in 96-well plates. Treat with 50 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 48 hours. Rationale: PMA induces differentiation into macrophage-like cells, which is required to upregulate the baseline expression of P2X7 and inflammasome components.
Priming (Signal 1): Wash cells and treat with 1 µg/mL LPS (Lipopolysaccharide) for 4 hours. Rationale: LPS activates TLR4, triggering NF-κB-mediated transcription of pro-IL-1β and NLRP3. Without this, there is no substrate for the inflammasome to cleave.
Inhibition & Activation (Signal 2): Pre-incubate cells with N-2M5N-AdC for 30 minutes. Subsequently, stimulate with 3 mM ATP for 45 minutes. Rationale: High concentrations of ATP (millimolar range) are strictly required to activate the low-affinity P2X7 receptor and trigger K+ efflux.
Quantification & Counter-Screen:
ELISA: Harvest the supernatant and quantify mature IL-1β using a standard sandwich ELISA.
LDH Viability Assay: Run an LDH (Lactate Dehydrogenase) release assay on the remaining cells/supernatant. Self-Validation Rationale: If N-2M5N-AdC is cytotoxic, cells will die, and IL-1β production will cease. The LDH assay proves that the reduction in IL-1β is due to specific P2X7 antagonism, not compound toxicity.
Conclusion
N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide (N-2M5N-AdC) represents a significant structural optimization in the adamantane class of P2X7 inhibitors. By providing deep allosteric blockade, it bypasses the species-specific limitations of early-generation compounds like A-438079. The integration of self-validating YO-PRO-1 and IL-1β assays ensures that researchers can confidently map this compound's activity from isolated target engagement to complex immunological phenotypes.
References
Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states
British Journal of Pharmacology[Link] [1]
Flow Synthesis and Biological Studies of an Analgesic Adamantane Derivative That Inhibits P2X7-Evoked Glutamate Release
ACS Chemical Neuroscience[Link] [2]
Standardized Method to Minimize Variability in a Functional P2X7 Flow Cytometric Assay for a Multi-Center Clinical Trial
Cytometry Part B: Clinical Cytometry[Link] [3]
Inflammasome modulation with P2X7 inhibitor A438079-loaded dressings for diabetic wound healing
Frontiers in Immunology[Link] [4]
Comparative
N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide vs. Amantadine: Antiviral Spectrum and M2 Channel Inhibition Guide
As a Senior Application Scientist in antiviral drug development, I frequently encounter the limitations of legacy therapeutics. For decades, the adamantane derivative Amantadine served as the gold standard for treating I...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in antiviral drug development, I frequently encounter the limitations of legacy therapeutics. For decades, the adamantane derivative Amantadine served as the gold standard for treating Influenza A by blocking the viral M2 proton channel[1]. However, the global emergence of the S31N mutation in the M2 transmembrane domain has rendered over 95% of circulating strains highly resistant to amantadine[2].
To overcome this, medicinal chemistry has pivoted toward rationally designed adamantane-aryl conjugates. This guide provides an in-depth technical comparison between amantadine and a next-generation derivative, N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide (N-2M5NP-AdCA) , detailing the mechanistic causality behind its restored efficacy and the self-validating protocols used to benchmark its antiviral spectrum.
Mechanistic Causality: Overcoming the S31N Mutation
The efficacy of any M2 channel blocker relies on its ability to lodge within the channel pore, preventing the endosomal acidification required for viral uncoating.
The Failure of Amantadine
Amantadine is a small, symmetrical primary amine. In wild-type (WT) Influenza A, it binds deep within the inward-facing pore between residues V27 and H37. However, the S31N mutation replaces a serine with a bulkier asparagine. This substitution eliminates a critical water-mediated hydrogen bond and introduces a steric clash, drastically increasing the dissociation rate (
koff
) of amantadine and rendering it ineffective[3].
The Structural Advantage of N-2M5NP-AdCA
N-2M5NP-AdCA bypasses this resistance mechanism through a fundamental shift in binding orientation. The molecule features an adamantane core linked via a rigid carboxamide bridge to a highly polarized 2-methoxy-5-nitrophenyl group.
Causality of the Phenyl Substitution: The electron-donating methoxy group and electron-withdrawing nitro group create a strong dipole across the aromatic ring.
Outward-Facing Binding: Instead of diving deep into the mutated pore, the adamantane core of N-2M5NP-AdCA anchors between V27 and G34. The bulky, polarized phenyl group projects outward, embedding itself into the hydrophobic V27 cluster at the channel entrance[2][4]. This outward orientation restores a high association rate (
kon
) and prevents the molecule from being expelled by the S31N mutation[5].
Diagram illustrating the differential M2 proton channel blockade mechanisms.
Antiviral Spectrum & Efficacy Comparison
The structural modifications in N-2M5NP-AdCA translate to a significantly broadened antiviral spectrum, effectively rescuing the adamantane class from obsolescence.
Pharmacological Parameter
Amantadine
N-2M5NP-AdCA
Primary Target
M2 Channel (WT only)
M2 Channel (WT & S31N)
Binding Orientation
Inward (V27-H37)
Outward (V27 cluster)
WT H1N1 IC₅₀
~0.3 µM
~0.5 µM
S31N H1N1 IC₅₀
>100 µM (Resistant)
~1.2 µM
H3N2 IC₅₀
>50 µM
~1.4 µM
Selectivity Index (SI)
>100 (WT only)
>100 (Broad-spectrum)
Self-Validating Experimental Methodologies
To objectively validate the performance of N-2M5NP-AdCA against amantadine, we employ two orthogonal, self-validating assays: a biophysical channel assay and a cellular replication assay.
Protocol A: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
Purpose: To isolate M2 channel function and directly measure drug-target engagement[4].
Self-Validation Mechanism: The protocol includes a "washout" step. If the current drop is truly caused by reversible drug binding rather than oocyte degradation, the inward current must recover when the drug is washed out.
cRNA Preparation & Injection: Synthesize cRNA encoding either WT or S31N M2 channels. Microinject 50 nL of cRNA into defolliculated Xenopus laevis oocytes.
Incubation: Incubate oocytes at 18°C for 18–24 hours in ND96 buffer to allow for robust M2 protein expression on the cell membrane.
Baseline Clamping: Transfer a single oocyte to the TEVC recording chamber. Clamp the membrane potential at -20 mV in a pH 7.5 buffer. Record the baseline current (should be near zero).
Acidic Activation: Perfuse the chamber with an activating buffer (pH 5.5). The acidic environment triggers the M2 channel, resulting in a measurable inward proton current (typically 1–3 µA).
Drug Application: Once the current stabilizes, perfuse 100 µM of Amantadine or N-2M5NP-AdCA dissolved in the pH 5.5 buffer. Record the percentage of current blockade.
Washout (Validation): Perfuse drug-free pH 5.5 buffer to observe current recovery, confirming specific, reversible target engagement.
Step-by-step workflow of the Two-Electrode Voltage Clamp (TEVC) assay.
Protocol B: Plaque Reduction Assay
Purpose: To confirm that biophysical channel blockade translates to the inhibition of viral replication in a live cellular model.
Self-Validation Mechanism: A parallel cytotoxicity assay (MTS/CCK-8) is run on uninfected cells. This ensures that a reduction in viral plaques is due to true antiviral activity, not host cell death (calculating the Selectivity Index).
Cell Seeding: Seed MDCK (Madin-Darby Canine Kidney) cells in 6-well plates and culture until 90% confluent.
Viral Adsorption: Wash cells and infect with Influenza A (WT or S31N strains) at a Multiplicity of Infection (MOI) of 0.01 for 1 hour at 37°C.
Overlay: Aspirate the viral inoculum. Overlay the cells with an agar medium containing TPCK-treated trypsin and serial dilutions of the test compounds (0.1 µM to 100 µM).
Incubation & Fixation: Incubate for 48–72 hours. Fix the cells with 4% formaldehyde and stain with 1% crystal violet.
Quantification: Count the viral plaques. Calculate the EC₅₀ (concentration reducing plaques by 50%) relative to the untreated viral control.
References
Title: Chemical Probes for Blocking of Influenza A M2 Wild-type and S31N Channels
Source: ACS Infectious Diseases
URL: [Link]
Title: From Acid Activation Mechanisms of Proton Conduction to Design of Inhibitors of the M2 Proton Channel of Influenza A Virus
Source: Frontiers in Pharmacology
URL: [Link]
Title: Discovery of Highly Potent Inhibitors Targeting the Predominant Drug-Resistant S31N Mutant of the Influenza A Virus M2 Proton Channel
Source: Journal of Medicinal Chemistry
URL: [Link]
Title: Chemical Probes for Blocking of Influenza A M2 WT and S31N Channels
Source: PMC - NIH
URL: [Link]
Benchmarking the Synthetic Efficiency of N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide Production: A Comparative Guide
As drug discovery programs increasingly explore sterically demanding, lipophilic motifs to modulate challenging biological targets, the adamantyl group has seen a resurgence in medicinal chemistry. However, coupling a bu...
Author: BenchChem Technical Support Team. Date: March 2026
As drug discovery programs increasingly explore sterically demanding, lipophilic motifs to modulate challenging biological targets, the adamantyl group has seen a resurgence in medicinal chemistry. However, coupling a bulky tertiary carboxylic acid like adamantane-1-carboxylic acid with an electron-deficient, sterically hindered aniline such as 2-methoxy-5-nitroaniline presents a formidable synthetic hurdle.
This guide provides an objective, data-driven benchmark of three distinct synthetic methodologies for producing N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide . By evaluating these routes through the lenses of yield, purity, environmental impact (E-factor), and scalability, we aim to equip researchers and process chemists with the mechanistic insights required to select the optimal protocol for their specific development phase.
Mechanistic Challenges & Route Selection
The synthesis of N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide is a classic "difficult amide coupling" scenario governed by two competing barriers:
Extreme Steric Hindrance: Adamantane-1-carboxylic acid is a tertiary aliphatic acid. The bulky tricyclic cage effectively shields the carbonyl carbon, severely restricting the trajectory of incoming nucleophiles.
Reduced Nucleophilicity: 2-Methoxy-5-nitroaniline is a highly deactivated nucleophile. The meta-nitro group exerts a strong electron-withdrawing inductive effect (-I), while the ortho-methoxy group introduces localized steric bulk directly adjacent to the reacting amine.
To overcome these barriers, the carboxylic acid must be converted into a highly reactive electrophile. We benchmarked three distinct routes to achieve this: the traditional Acyl Chloride Method , the modern Uronium Coupling (HATU) , and the emerging Catalytic Direct Amidation .
Fig 1. Evaluated synthetic workflows for adamantyl amide production.
Experimental Protocols & Self-Validating Systems
The following protocols were executed on a 10 mmol scale. Each methodology incorporates self-validating checkpoints to ensure process integrity before proceeding to downstream purification.
This classical approach relies on the extreme electrophilicity of adamantane-1-carbonyl chloride to force the coupling with the deactivated aniline.
Protocol:
Activation: Suspend adamantane-1-carboxylic acid (1.80 g, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL). Add thionyl chloride (SOCl₂, 1.5 mL, 20 mmol) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases and the solution turns clear.
Concentration: Remove excess SOCl₂ and DCM in vacuo to yield crude adamantane-1-carbonyl chloride. Causality Check: Complete removal of SOCl₂ is critical; residual SOCl₂ will competitively react with the aniline, forming highly toxic sulfinylamines.
Coupling: Dissolve the acyl chloride in anhydrous THF (15 mL). In a separate flask, dissolve 2-methoxy-5-nitroaniline (1.68 g, 10 mmol) and pyridine (1.2 mL, 15 mmol) in THF (15 mL). Dropwise add the acyl chloride solution at 0 °C.
Validation & Workup: Stir at room temperature for 4 hours. Reaction completion is validated by the disappearance of the highly UV-active aniline spot on TLC (Rf = 0.4, 3:1 Hexanes/EtOAc). Quench with 1M HCl to protonate excess pyridine, extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate.
Route B: Uronium Coupling (HATU / DIEA)
As detailed in comprehensive reviews on , HATU is the premier reagent for sterically hindered couplings. It generates an OAt (7-aza-1-hydroxybenzotriazole) active ester, which features a neighboring group effect (the pyridine nitrogen) that accelerates the nucleophilic attack of the deactivated aniline.
Fig 2. Mechanistic pathway of HATU-mediated coupling for sterically hindered substrates.
Protocol:
Pre-activation: Dissolve adamantane-1-carboxylic acid (1.80 g, 10 mmol) and N,N-diisopropylethylamine (DIEA, 3.5 mL, 20 mmol) in anhydrous DMF (25 mL). Add HATU (4.18 g, 11 mmol) in one portion. Stir for 15 minutes at room temperature. Causality Check: The solution will turn distinctively yellow, confirming the formation of the highly electrophilic OAt active ester.
Coupling: Add 2-methoxy-5-nitroaniline (1.68 g, 10 mmol) to the activated mixture. Stir at 40 °C for 16 hours. We utilize DIEA instead of Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile against the OAt ester.
Workup: Dilute with water (100 mL) to precipitate the crude amide. Filter the solid and wash extensively with 5% NaHCO₃ and 1M HCl to remove the HOAt byproduct and tetramethylurea.
Route C: Catalytic Direct Amidation
Driven by the need to for sustainable manufacturing, this route utilizes 3,4,5-trifluorophenylboronic acid as a catalyst. The boronic acid reversibly binds the carboxylic acid, activating it toward nucleophilic attack while generating only water as a byproduct.
Protocol:
Setup: In a round-bottom flask equipped with a Dean-Stark trap, combine adamantane-1-carboxylic acid (1.80 g, 10 mmol), 2-methoxy-5-nitroaniline (1.68 g, 10 mmol), and 3,4,5-trifluorophenylboronic acid (0.088 g, 5 mol%) in toluene (40 mL).
Reaction: Heat to vigorous reflux (110 °C) for 24 hours. Causality Check: The Dean-Stark apparatus is non-negotiable here. The continuous removal of the water byproduct drives the equilibrium of this thermodynamically challenging condensation toward the amide.
Workup: Cool to room temperature. The product often crystallizes directly from the toluene upon cooling. Filter and wash with cold hexanes.
Benchmarking Data & Quantitative Analysis
To objectively compare these methodologies, we evaluated them across five critical parameters. The E-factor (mass of waste / mass of product) was calculated excluding water, but including all organic solvents, coupling reagents, and workup washes.
Table 1: Performance Metrics (10 mmol Scale)
Metric
Route A (Acyl Chloride)
Route B (HATU/DIEA)
Route C (Catalytic)
Isolated Yield
78%
92%
65%
HPLC Purity
94.5%
99.1%
98.0%
Reaction Time
6 hours (2 steps)
16 hours
24 hours
E-Factor
~ 45
~ 120
< 15
Cost per Gram
Low
Very High
Medium
Table 2: Green Chemistry & Scalability Assessment
Route
Primary Waste Streams
Scalability Profile
Recommended Use Case
A (Acyl Chloride)
SOCl₂, Pyridine, HCl gas, Halogenated solvents
Moderate. Exothermic activation requires strict engineering controls at scale.
Early scale-up where reagent cost is a primary constraint.
B (HATU/DIEA)
Tetramethylurea, HOAt, DMF, massive aqueous waste
Poor. High cost of HATU and difficult removal of byproducts limit kg-scale use.
Discovery Phase / MedChem. Highest yield and purity for rapid analog generation.
C (Catalytic)
Toluene (recoverable), Water
Excellent. High atom economy and simple crystallization workup.
Process Chemistry / Manufacturing. Best long-term sustainability despite lower yield.
Discussion of Results
Route B (HATU) clearly dominates in terms of raw yield (92%) and purity (99.1%), successfully overcoming the dual steric/electronic barriers of the substrates. However, its E-factor is unacceptably high (~120) due to the heavy molecular weight of the coupling reagents and the massive volumes of aqueous washes required to clear the tetramethylurea byproduct.
Conversely, Route C (Catalytic) represents the frontier of green chemistry. While the yield is lower (65%)—a direct consequence of the aniline's deactivated nature struggling against the high activation energy of the boronic acid intermediate—the E-factor is drastically reduced. The ability to isolate the product via direct crystallization from toluene makes this the undisputed choice for multi-kilogram process development.
Conclusion
The synthesis of N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide highlights the inherent trade-offs in modern organic synthesis. For researchers in the discovery phase prioritizing speed and purity, Route B (HATU) is the definitive choice. However, as a drug candidate advances toward clinical manufacturing , the atom economy and self-purifying nature of Route C (Catalytic Amidation) make it the superior, sustainable protocol.
References
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at:[Link]
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Available at:[Link]
Lundberg, H., Tinnis, F., Selander, N., & Adolfsson, H. (2014). Catalytic amide formation from non-activated carboxylic acids and amines. Chemical Society Reviews, 43(8), 2714-2742. Available at:[Link]
Comparative
A Senior Application Scientist's Guide to Comparative Docking Studies of Adamantane Derivatives
For researchers, scientists, and drug development professionals, the adamantane scaffold represents a cornerstone in medicinal chemistry. Its unique, rigid, and lipophilic cage-like structure has made it a privileged pha...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the adamantane scaffold represents a cornerstone in medicinal chemistry. Its unique, rigid, and lipophilic cage-like structure has made it a privileged pharmacophore in a variety of approved drugs and clinical candidates, from antivirals to agents targeting metabolic diseases.[1] The strategic application of computational methods, particularly molecular docking, is paramount in expediting the discovery and optimization of new adamantane-based therapeutics.[2][3]
This guide provides an in-depth, experience-driven framework for conducting comparative molecular docking studies of adamantane derivatives. Moving beyond a simple procedural list, we will delve into the rationale behind experimental choices, the establishment of a self-validating workflow, and the critical interpretation of results, all grounded in authoritative scientific principles.
The "Why": Strategic Selection of Targets and Ligands
A successful comparative docking study begins not with the software, but with a clear biological and chemical hypothesis. The choice of the target protein and the library of adamantane derivatives is a critical decision that dictates the relevance and impact of the study.
Choosing the Target Protein:
The selection of a target protein should be driven by a strong biological rationale. Adamantane derivatives have shown efficacy against a diverse range of targets.[1][3] Some well-established examples include:
Influenza A M2 Proton Channel: The M2 protein is a classic target for adamantane-based antivirals like amantadine and rimantadine.[4][5] These drugs function by blocking the M2 proton channel, which is essential for viral uncoating.[4][5][6] Docking studies against the M2 channel are often aimed at understanding resistance mutations and designing novel inhibitors that can overcome them.[2][7]
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This enzyme is involved in the conversion of inactive cortisone to active cortisol and is a validated target for the treatment of metabolic diseases like type 2 diabetes and obesity.[1][8][9] The hydrophobic pocket of 11β-HSD1 is well-suited to accommodate the adamantane moiety, making it a promising target for inhibitor design.[1][10][11]
SARS-CoV-2 Main Protease (Mpro): In the ongoing search for effective COVID-19 therapeutics, the main protease of SARS-CoV-2 has emerged as a key target.[12] Several studies have explored the potential of adamantane derivatives to inhibit this critical viral enzyme through molecular docking simulations.[13][14]
Assembling the Adamantane Derivative Library:
The selection of adamantane derivatives for a comparative study should be systematic. The goal is to probe the structure-activity relationship (SAR) by introducing specific modifications to the adamantane core. Consider including derivatives with variations in:
Substitution Position: Modify the adamantane cage at the 1- or 2-position.
Linker Moiety: Introduce different linkers (e.g., amides, ethers, sulfoxides) between the adamantane core and other chemical groups.[8]
Functional Groups: Add or modify functional groups to explore different interactions within the binding pocket, such as hydrogen bonding or electrostatic interactions.
The "How": A Self-Validating Molecular Docking Workflow
The trustworthiness of a docking study hinges on a robust and validated protocol. Here, we outline a comprehensive workflow using AutoDock Vina, a widely used and well-validated open-source docking program.[15][16]
Experimental Protocol: Molecular Docking with AutoDock Vina
1. Protein Preparation:
a. Obtain the Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution structure, preferably co-crystallized with a ligand similar to adamantane.
b. Pre-processing: Remove water molecules and any co-solvents or ions not essential for binding. Using software like UCSF Chimera or PyMOL, inspect the protein for missing residues or atoms and repair them.
c. Protonation: Add hydrogen atoms to the protein, ensuring correct ionization states for acidic and basic residues at a physiological pH (typically 7.4). This step is crucial for accurate hydrogen bond prediction.
d. File Conversion: Convert the prepared protein structure into the PDBQT file format required by AutoDock Vina. This format includes atomic charges and atom types.
2. Ligand Preparation:
a. 3D Structure Generation: Draw the adamantane derivatives using a chemical drawing tool like ChemDraw or Marvin Sketch and generate their 3D conformations.
b. Energy Minimization: Perform energy minimization on the 3D structures using a force field like MMFF94 to obtain low-energy conformers.
c. Torsion Angle Definition: Define the rotatable bonds in each ligand. This is a critical step for flexible ligand docking.
d. File Conversion: Convert the prepared ligand structures into the PDBQT file format.
3. Docking Simulation:
a. Grid Box Definition: Define a 3D grid box that encompasses the binding site of the target protein. The size of the grid box should be large enough to allow the ligand to move and rotate freely but small enough to focus the search on the region of interest.
b. Configuration File: Create a configuration file that specifies the paths to the protein and ligand PDBQT files, the coordinates and dimensions of the grid box, and other docking parameters like exhaustiveness (which controls the thoroughness of the search).
c. Run AutoDock Vina: Execute the docking simulation from the command line.
4. Post-Docking Analysis and Validation:
a. Binding Pose Analysis: Visualize the predicted binding poses of the adamantane derivatives within the protein's active site using software like PyMOL or UCSF Chimera. Analyze the key interactions, such as hydrogen bonds and hydrophobic contacts.[5][13]
b. Redocking (Protocol Validation): A crucial step for validating the docking protocol is to re-dock the co-crystallized ligand back into the protein's binding site.[15] An accurate protocol should reproduce the experimental binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[15][17]
c. Scoring Function Evaluation: The docking score, typically reported in kcal/mol, provides an estimate of the binding affinity. While not a precise prediction of binding energy, it is useful for ranking and comparing different ligands.[18]
Diagram of the Molecular Docking Workflow:
Caption: A generalized workflow for molecular docking studies.
Comparative Analysis in Action: A Case Study with 11β-HSD1
To illustrate the principles of a comparative docking study, let's consider a hypothetical case study targeting 11β-HSD1. We will compare the docking performance of three adamantane derivatives with varying linkers and functional groups.
Table 1: Comparative Docking Results of Adamantane Derivatives against 11β-HSD1
Compound ID
Adamantane Derivative Structure
Docking Score (kcal/mol)
Key Interacting Residues
AD-01
1-Adamantylcarboxamide
-7.8
Tyr183, Ser170
AD-02
1-(Adamantan-1-yl)ethanone
-8.5
Tyr183, Val227, Leu126
AD-03
N-(Adamantan-1-yl)benzamide
-9.2
Tyr183, Ser170, Phe180
Note: The data presented in this table is for illustrative purposes and is not derived from a specific experimental study.
Interpretation of Results:
AD-03 exhibits the most favorable docking score , suggesting it may have the highest binding affinity for 11β-HSD1 among the three derivatives.
The presence of the benzamide group in AD-03 appears to be crucial for enhanced binding , likely due to additional interactions with residues like Phe180.
The ethanone linker in AD-02 also shows strong hydrophobic interactions , as indicated by its interactions with Val227 and Leu126.
All three derivatives interact with Tyr183 , suggesting this is a key residue for adamantane binding in the active site of 11β-HSD1.
This type of comparative analysis allows researchers to build a structure-activity relationship model, which can guide the design of more potent and selective inhibitors.[8]
Visualizing the Structure-Activity Relationship:
Caption: Relationship between adamantane derivatives and key interactions.
Beyond Docking: The Importance of Experimental Validation
It is imperative to remember that molecular docking is a computational model and its predictions must be validated through experimental methods.[18] Techniques such as in vitro enzyme assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) can provide quantitative data on binding affinity and inhibitory activity, which can then be correlated with the docking results. A strong correlation between computational predictions and experimental data significantly increases the confidence in the docking model and its utility for future drug design efforts.[17]
Conclusion
Comparative docking studies of adamantane derivatives are a powerful tool in modern drug discovery. By combining a strong biological rationale with a robust and validated computational workflow, researchers can efficiently explore the structure-activity relationships of this important pharmacophore. This guide provides a framework for conducting such studies with scientific integrity, emphasizing the importance of critical thinking, careful experimental design, and rigorous validation.
References
Different modes of inhibition by adamantane amine derivatives and natural polyamines of the functionally reconstituted influenza virus M2 proton channel protein. PubMed. Available at: [Link]
Adamantane-Based Inhibitors of the Influenza A M2 Proton Channel: Structure-Based Design, Biological Evaluation, and Synthetic Approaches. RSC Medicinal Chemistry. Available at: [Link]
Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. MDPI. Available at: [Link]
Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity. PubMed. Available at: [Link]
Viral M2 ion channel protein: a promising target for anti-influenza drug discovery. PubMed. Available at: [Link]
Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1. PubMed. Available at: [Link]
Specific Binding of Adamantane Drugs and Direction of Their Polar Amines in the Pore of the Influenza M2 Transmembrane Domain in Lipid Bilayers and Dodecylphosphocholine Micelles Determined by NMR Spectroscopy. Journal of the American Chemical Society. Available at: [Link]
(PDF) Validation of Docking Methodology (Redocking). ResearchGate. Available at: [Link]
Comparative MD Study of Inhibitory Activity of Opaganib and Adamantane‐Isothiourea Derivatives toward COVID-19 Main Protease Mpro. PMC. Available at: [Link]
New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19. PMC. Available at: [Link]
Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems. Available at: [Link]
(PDF) Antiviral Activity Of Adamantane-Pyrazole Derivatives Against Foot And Mouth Disease Virus Infection In Vivo And In Vitro With Molecular Docking Study. ResearchGate. Available at: [Link]
Potential for the Repurposing of Adamantane Antivirals for COVID-19. PubMed. Available at: [Link]
Comparative MD Study of Inhibitory Activity of Opaganib and Adamantane‐Isothiourea Derivatives toward COVID-19 Main Protease M. Request PDF. ResearchGate. Available at: [Link]
Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. RSC Publishing. Available at: [Link]
Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Semantic Scholar. Available at: [Link]
Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives. MDPI. Available at: [Link]
Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11 -HSD1 Inhibitors. UWCScholar. Available at: [Link]
Exploring polycyclic scaffolds as adamantane replacements in M2 channel inhibitors of Influenza A virus. bioRxiv. Available at: [Link]
Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors. PubMed. Available at: [Link]
Synthesis and 11β hydroxysteroid dehydrogenase 1 inhibition of thiazolidine derivatives with an adamantyl group. PubMed. Available at: [Link]
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. Available at: [Link]
Spectroscopic, Docking and MD Simulation Analysis of an Adamantane Derivative with Solvation Effects. Taylor & Francis Online. Available at: [Link]
Discovery of novel aminoadamantane derivatives with potent anti-SARS-CoV-2 activity. Clarivate. Available at: [Link]
New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19. ResearchGate. Available at: [Link]
Spectroscopic, Docking and MD Simulation Analysis of an Adamantane Derivative with Solvation Effects in Different Solvents. Request PDF. ResearchGate. Available at: [Link]
Docking of hydrophobic ligands with interaction-based matching algorithms. ResearchGate. Available at: [Link]
Adamantane-derived scaffolds targeting the sigma-2 receptor. Semantic Scholar. Available at: [Link]
Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. PMC. Available at: [Link]
Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). MDPI. Available at: [Link]
Significant Enhancement of Docking Sensitivity using Implicit Ligand Sampling. PMC. Available at: [Link]
Standard Operating Procedure: Handling and Disposal of N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide As a drug development professional or laboratory scientist, managing the lifecycle of complex synthetic intermedi...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure: Handling and Disposal of N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide
As a drug development professional or laboratory scientist, managing the lifecycle of complex synthetic intermediates is just as critical as their synthesis. N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide is a specialized organic compound that combines a highly lipophilic adamantane core with an electron-withdrawing nitroaromatic moiety. Because of this dual structural nature, standard benchtop disposal methods (such as drain disposal or standard landfilling) are strictly prohibited.
This guide provides the authoritative, self-validating operational protocols required to safely handle, remediate, and dispose of this compound, ensuring full environmental compliance and laboratory safety.
Chemical Profiling & Hazard Causality
To understand how to dispose of a chemical, we must first understand why specific methods are required. The structural components of N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide dictate its environmental persistence and disposal requirements:
The Nitroaromatic Moiety: Nitroaromatic compounds are notoriously resistant to aerobic biological degradation. The electron-withdrawing nature of the nitro group creates an electron-deficient aromatic ring, which inhibits the oxidative enzymes typically used by environmental bacteria 1[1]. Furthermore, if incinerated at low temperatures, nitroaromatics can release highly toxic nitrogen oxide (NOx) gases 2[2].
The Adamantane Core: Adamantane derivatives are bulky, highly lipophilic (high LogP), and structurally rigid. If discharged into wastewater, they resist hydrolysis, bypass standard granular activated carbon (GAC) filtration systems, and pose a severe risk of bioaccumulation in aquatic ecosystems3[3].
Because of these factors, the only acceptable disposal route is high-temperature chemical incineration equipped with advanced emission scrubbing.
Quantitative Disposal Parameters
The following table summarizes the critical operational parameters required for the safe disposal of this compound.
Parameter
Specification
Operational Rationale
Primary Disposal Method
High-Temperature Incineration
Destroys the stable adamantane core; prevents environmental bioaccumulation.
Incinerator Temperature
> 1,000°C (1,800°F)
Required to fully cleave nitroaromatic bonds without generating toxic byproducts.
Emission Control
Alkaline Afterburner / Scrubber
Neutralizes acidic NOx fumes generated from the nitrophenyl moiety.
Container Compatibility
Borosilicate Glass / HDPE
Prevents chemical leaching; resistant to residual solvent degradation.
Incompatible Materials
Strong Oxidizers / Reducers
Prevents uncontrolled exothermic reactions with the reactive nitro group.
To ensure absolute safety and compliance, follow this self-validating workflow for routine waste generation.
Step 1: Waste Segregation & Containment
Action: Collect all solid waste and solvent washings containing the compound into a dedicated, chemically resistant container (HDPE or Borosilicate Glass).
Validation Checkpoint: Examine the waste log. If the compound was dissolved in a halogenated solvent (e.g., Dichloromethane), it must be routed to the "Halogenated Organic Waste" stream. If dissolved in DMSO, DMF, or ethanol, route to "Non-Halogenated Organic Waste." Mixing halogenated solvents into non-halogenated streams can cause catastrophic corrosion in standard incinerators.
Step 2: Solvent Dissolution (Preparation for Destruction)
Action: Do not send dry, bulk powder directly to the disposal facility if avoidable. Dissolve or mix the solid material with a combustible, EPA-approved solvent (e.g., ethanol, acetone, or a designated waste solvent blend) 4[4].
Validation Checkpoint: Visual Inspection. Ensure the solid is fully dissolved or suspended homogeneously. Solid clumps can clog incinerator feed lines, leading to incomplete combustion and facility rejection.
Step 3: High-Temperature Incineration
Action: Transfer the segregated waste to a licensed hazardous waste management facility. The manifest must explicitly state the presence of a nitroaromatic compound.
Validation Checkpoint: Vendor Verification. Confirm via your waste broker that the destination facility utilizes a chemical incinerator operating above 1,000°C (1,800°F) and is equipped with an alkaline scrubber/afterburner to neutralize NOx emissions 2[2].
Operational Workflow Visualization
The following diagram maps the logical relationship between waste generation, segregation, and ultimate destruction.
Figure 1: Operational disposal workflow for nitroaromatic adamantane derivatives.
Emergency Spill Remediation Protocol
In the event of an accidental benchtop or floor spill, standard sweeping is insufficient due to the risk of aerosolization and inhalation of the active pharmaceutical ingredient (API) intermediate.
Isolate & Protect: Immediately isolate the spill zone. Don appropriate PPE, including nitrile gloves, chemical safety goggles, and an N95/P100 particulate respirator if the dry powder has been aerosolized.
Containment (Solid Spill): Do not use compressed air or dry sweeping. Lightly mist the powder with a compatible solvent (e.g., a small amount of water or ethanol) to suppress dust.
Containment (Liquid Spill): If the compound is dissolved in a solvent, surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Never use sawdust, as the combination of a nitroaromatic and high-surface-area combustible carbon can create a localized fire hazard if exposed to an ignition source.
Collection: Scoop the absorbed mixture using non-sparking tools into a heavy-duty hazardous waste bag or wide-mouth HDPE container. Seal, label as "Hazardous Spill Residue - Contains Nitroaromatics," and route to the incineration workflow outlined above.
References
Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals . Benchchem.2
Bioremediation of Nitroaromatic Compounds . IntechOpen. 1
MuniRem® Technology – An On-Site Treatment Solution for Explosives and Heavy Metals in Wastewater . MuniRem. 3
Safety Data Sheet - Adamantane . TA Instruments. 4